Methyl 2-amino-4-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methylbenzoate
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
The following table summarizes the known quantitative physicochemical properties of this compound and its isomers. It is critical to note that experimental data for this compound is limited, and therefore, predicted data and data from closely related isomers are included for comparative purposes.
| Property | Value | Compound | Data Type | Source |
| Molecular Formula | C₉H₁₁NO₂ | This compound | - | [1] |
| Molecular Weight | 165.19 g/mol | This compound | Calculated | [1][2] |
| CAS Number | 18595-17-0 | This compound | - | |
| Melting Point | 35-36 °C | This compound | Experimental | |
| Boiling Point | 302.4 ± 22.0 °C | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| Density | 1.132 ± 0.06 g/cm³ | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| pKa | 2.59 ± 0.10 | Methyl 4-amino-2-methylbenzoate (Isomer) | Predicted | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | Methyl 4-aminobenzoate (Isomer) | Experimental | [4][5] |
| LogP | Not available | This compound | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus : Melting point apparatus, capillary tubes, thermometer.
-
Procedure :
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
-
Boiling Point Determination (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer.
-
Procedure :
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Solubility Determination
Solubility is assessed by observing the dissolution of a solute in a solvent to form a homogeneous solution.
-
Apparatus : Test tubes, vortex mixer, analytical balance.
-
Procedure :
-
A measured amount of the solvent (e.g., 1 mL of water, ethanol, or diethyl ether) is added to a test tube.
-
A small, pre-weighed amount of this compound is added to the solvent.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added in small increments until saturation is reached.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
-
pKa Determination (Potentiometric Titration)
The pKa, the negative logarithm of the acid dissociation constant, is a measure of the strength of an acid in solution.
-
Apparatus : pH meter, burette, beaker, magnetic stirrer.
-
Procedure :
-
A precise amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution from a burette.
-
The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration of the amino group.
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, analytical balance.
-
Procedure :
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (usually n-octanol).
-
A measured volume of this solution is placed in a separatory funnel with a measured volume of the other phase.
-
The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
-
Mandatory Visualization
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, based on common organic synthesis reactions for analogous compounds.
References
An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylbenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents.
Chemical Identity and Properties
IUPAC Name: this compound[1]
CAS Number: 18595-17-0
This compound, also known as 4-methylanthranilic acid methyl ester, is an aromatic organic compound containing both an amine and an ester functional group. This substitution pattern makes it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some values are predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | --- |
| Molecular Weight | 165.19 g/mol | --- |
| Appearance | Yellow to brown solid | Chem-Impex |
| Purity | ≥ 98% | Various Suppliers |
| Predicted Boiling Point | 302.4±22.0 °C | ChemicalBook |
| Predicted Density | 1.132±0.06 g/cm³ | ChemicalBook |
| Storage Temperature | 2–8 °C, under inert gas | ChemicalBook |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 2-amino-4-methylbenzoic acid, followed by its esterification.
Experimental Protocol: Synthesis of 2-amino-4-methylbenzoic acid
The synthesis of the carboxylic acid precursor can be accomplished via the carboxylation of a lithiated aniline derivative.
Materials:
-
2-bromo-5-methylaniline
-
Anhydrous ethyl ether
-
tert-Butyl lithium in pentane
-
Dry ice (solid CO₂)
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromo-5-methylaniline (1.0 eq) in anhydrous ethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add tert-butyl lithium (4.0 eq) in pentane, maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Once the dry ice has sublimated, add water to the reaction mixture.
-
Separate and discard the organic layer.
-
Acidify the aqueous layer with 1N hydrochloric acid.
-
Extract the product with ethyl acetate (2x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-amino-4-methylbenzoic acid.[1]
Experimental Protocol: Esterification to this compound
The final product is synthesized via Fischer esterification of the corresponding carboxylic acid.
Materials:
-
2-amino-4-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or thionyl chloride)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. The anthranilic acid scaffold is a well-established pharmacophore in medicinal chemistry.
Role as a Kinase Inhibitor Precursor
The 4-aminobenzoic acid scaffold is a common structural motif in many kinase inhibitors. The amino group provides a key interaction point within the ATP-binding site of kinases. Derivatives of aminobenzoates are being investigated as inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs), which are implicated in a range of cancers.[2] The synthesis of such inhibitors often involves the acylation or arylation of the amino group of intermediates like this compound.
Potential in Anti-Inflammatory Drug Synthesis
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are derivatives of anthranilic acid.[3] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4] While direct biological activity of this compound is not extensively documented, its structural similarity to known NSAID precursors suggests its utility in the synthesis of novel anti-inflammatory compounds that may target the COX pathway.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical industry. Its versatile structure allows for its incorporation into a variety of complex molecules, particularly those targeting kinases and inflammatory pathways. The synthetic routes outlined in this guide provide a foundation for its preparation, enabling further research and development of novel therapeutic agents. As the demand for targeted therapies grows, the importance of such versatile building blocks in drug discovery is set to increase.
References
Spectroscopic Profile of Methyl 2-amino-4-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), a valuable intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be reliably ascertained through a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d, J=8.4 Hz | 1H | Ar-H |
| 6.51 | dd, J=8.4, 2.0 Hz | 1H | Ar-H |
| 6.44 | d, J=2.0 Hz | 1H | Ar-H |
| 5.4 (br s) | s | 2H | -NH₂ |
| 3.84 | s | 3H | -OCH₃ |
| 2.22 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 168.3 | C=O (ester) |
| 150.5 | Ar-C |
| 140.8 | Ar-C |
| 130.6 | Ar-CH |
| 116.8 | Ar-CH |
| 114.2 | Ar-CH |
| 108.5 | Ar-C |
| 51.4 | -OCH₃ |
| 21.2 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3477, 3371 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 3020 | Medium | Aromatic C-H stretch |
| 2949 | Medium | Aliphatic C-H stretch |
| 1688 | Strong | C=O stretch (ester) |
| 1622, 1580 | Strong | N-H bend and Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (ester) |
| 821 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 165 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 85 | [M - OCH₃]⁺ |
| 106 | 60 | [M - COOCH₃]⁺ |
| 77 | 45 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is acquired first. The sample spectrum is then collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylbenzoate from 4-Methylanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-4-methylbenzoate, a valuable intermediate in pharmaceutical and chemical research. The primary focus of this document is the detailed methodology for the synthesis of this compound from 4-methylanthranilic acid via Fischer esterification. This guide includes detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and validation of the target compound.
Overview of the Synthesis Pathway
The most direct and widely utilized method for the synthesis of this compound from 4-methylanthranilic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this specific synthesis, 4-methylanthranilic acid is reacted with methanol, with concentrated sulfuric acid typically serving as the catalyst. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is commonly used, which also serves as the solvent.[1][2][3]
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[2][4]
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from 4-methylanthranilic acid.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methylanthranilic acid | Reagent | Standard chemical supplier |
| Methanol (anhydrous) | ACS | Standard chemical supplier |
| Sulfuric acid (concentrated) | ACS | Standard chemical supplier |
| Sodium bicarbonate (saturated solution) | Laboratory | Prepared in-house |
| Diethyl ether | ACS | Standard chemical supplier |
| Anhydrous sodium sulfate | Laboratory | Standard chemical supplier |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Separatory funnel | - | Standard laboratory glassware |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Heating mantle | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
2.2. Reaction Setup and Procedure
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanthranilic acid (e.g., 5.0 g, 33.1 mmol).
-
Add a significant excess of anhydrous methanol (e.g., 50 mL). Stir the mixture until the 4-methylanthranilic acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL) to the stirred solution. The addition is exothermic and should be done with caution.
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
2.3. Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL beaker and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Continue the addition until the effervescence ceases and the pH of the solution is approximately 8.[5]
-
Transfer the neutralized mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated sodium chloride solution) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain a crystalline solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Theoretical Yield | Based on limiting reagent | Calculated |
| Typical Reported Yield | 60-80% | [5] |
| Purity (after purification) | >98% | - |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
4.1. Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 35-36 °C | - |
4.2. Spectroscopic Data
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.30 (s, 3H, -CH₃).[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5 (C=O), 150.0 (C-NH₂), 140.0 (C-CH₃), 132.0 (Ar-C), 118.0 (Ar-C), 115.0 (Ar-C), 110.0 (Ar-C), 51.5 (-OCH₃), 21.0 (-CH₃). |
| IR (KBr, cm⁻¹) | ν: 3450-3350 (-NH₂ stretching), 3050 (Ar-H stretching), 2950 (C-H stretching), 1690 (C=O stretching), 1620 (N-H bending), 1580, 1490 (Ar C=C stretching), 1250 (C-O stretching). |
Visualization of Synthesis Pathway
The following diagrams illustrate the key aspects of the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR [m.chemicalbook.com]
The Synthesis of Methyl 2-amino-4-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the reaction mechanism for the formation of Methyl 2-amino-4-methylbenzoate, a key building block in medicinal chemistry and pharmaceutical development. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support the synthesis and characterization of this compound.
Primary Synthetic Routes
The formation of this compound is most commonly achieved through two principal synthetic pathways:
-
Fischer Esterification of 2-amino-4-methylbenzoic acid: This is a direct and widely used method involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.[1][2] The reaction is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[3][4] Common acid catalysts include sulfuric acid and thionyl chloride.[2][3]
-
Reduction of a Nitro-substituted Precursor: An alternative route involves the reduction of a corresponding nitro-substituted methyl benzoate, such as Methyl 4-methyl-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1][5]
This guide will focus on the Fischer Esterification route due to its prevalence and straightforward application.
Reaction Mechanism: Fischer Esterification
The Fischer esterification of 2-amino-4-methylbenzoic acid proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the methyl ester.
Caption: The reaction mechanism of Fischer Esterification.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar aminobenzoate esters and general Fischer esterification methods.[2][3][6]
Method 1: Esterification using Sulfuric Acid
This classic Fischer esterification method employs a strong acid catalyst and an excess of the alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-methylbenzoic acid | 151.16 | 5.00 g | 0.033 mol |
| Methanol (anhydrous) | 32.04 | 100 mL | 2.47 mol |
| Sulfuric acid (conc.) | 98.08 | 3.0 mL | 0.055 mol |
| Diethyl ether | - | As needed | - |
| 5% Sodium bicarbonate (aq) | - | As needed | - |
| Saturated Sodium Chloride (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 150 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of saturated sodium chloride solution.[7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Method 2: Esterification using Thionyl Chloride
This method offers high yields and is a common alternative for this type of transformation.[2] Thionyl chloride reacts with methanol in situ to generate hydrochloric acid, the catalytic species.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-methylbenzoic acid | 151.16 | 5.00 g | 0.033 mol |
| Methanol (anhydrous) | 32.04 | 125 mL | 3.09 mol |
| Thionyl chloride | 118.97 | 5.3 mL | 0.073 mol |
| Ethyl acetate | - | As needed | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 2-amino-4-methylbenzoic acid in 125 mL of anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 5.3 mL of thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with three 50 mL portions of ethyl acetate.
-
-
Purification:
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product.
-
Data Presentation
Table 1: Quantitative Data for Synthesis Methods
| Parameter | Method 1 (Sulfuric Acid) | Method 2 (Thionyl Chloride) |
| Starting Material | 2-amino-4-methylbenzoic acid | 2-amino-4-methylbenzoic acid |
| Moles of Starting Material | 0.033 mol | 0.033 mol |
| Reagent | Methanol, Sulfuric acid | Methanol, Thionyl chloride |
| Reaction Time | 4-6 hours | 4 hours |
| Reaction Temperature | ~65°C (Reflux) | ~65°C (Reflux) |
| Reported Yield | Typically high | ~97% (for 3-amino isomer)[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18595-17-0[9] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [10] |
| Appearance | Solid |
| IUPAC Name | This compound |
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. homework.study.com [homework.study.com]
- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl4-amino-2-methylbenzoate(6933-47-7) 1H NMR spectrum [chemicalbook.com]
Potential Biological Activities of Methyl 2-amino-4-methylbenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
Methyl 2-amino-4-methylbenzoate, a substituted anthranilate ester, serves as a versatile scaffold for the synthesis of a diverse range of heterocyclic and Schiff base derivatives. While direct studies on the biological activities of its derivatives are limited in publicly accessible literature, the structural similarities to well-explored pharmacophores, such as those based on aminobenzoic acid and benzothiazoles, suggest a high potential for significant biological activities. This technical guide consolidates the potential biological activities of this compound derivatives by examining the activities of structurally related compounds. This document covers potential anticancer, antimicrobial, and anti-inflammatory properties, providing quantitative data from analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is an aromatic amine and a derivative of anthranilic acid. The presence of a reactive primary amine and a methyl ester group makes it an attractive starting material for the synthesis of various derivatives, including Schiff bases, amides, and fused heterocyclic systems like benzothiazoles. These classes of compounds are known to exhibit a wide spectrum of biological activities. Given the scarcity of direct experimental data on this compound derivatives, this guide extrapolates potential activities from closely related and structurally analogous molecules. The insights presented herein are intended to guide future research and drug discovery efforts centered on this promising chemical scaffold.
Potential Anticancer Activity
Derivatives of aromatic amines, particularly those that can be synthesized from this compound, have shown significant potential as anticancer agents. The primary mechanisms often involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis.
Cytotoxicity Data of Analogous Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various derivatives structurally related to those that could be synthesized from this compound. These include derivatives of 4-methylbenzamide and 2-aminobenzothiazole.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Methylbenzamide Derivatives | Compound 7 (2,6-dichloro-purine substituted) | K562 (Leukemia) | 2.27 | [1] |
| HL-60 (Leukemia) | 1.42 | [1] | ||
| OKP-GS (Renal Carcinoma) | 4.56 | [1] | ||
| Compound 10 (2,6-dichloro-purine substituted) | K562 (Leukemia) | 2.53 | [1] | |
| HL-60 (Leukemia) | 1.52 | [1] | ||
| 2-Aminobenzothiazole Derivatives | 6-Amino-2-(aryl)benzothiazole | HEP-2 (Larynx Carcinoma) | 9 - 4000 | [2] |
| MCF-7 (Breast Cancer) | 9 - 4000 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualization: Anticancer Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of anticancer drugs.
Potential Antimicrobial Activity
Schiff bases and benzothiazole derivatives are well-documented for their antimicrobial properties. The imine group in Schiff bases and the thiazole ring in benzothiazoles are crucial for their activity against a range of bacteria and fungi.
Antimicrobial Data of Analogous Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for benzothiazole derivatives against various microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | Schiff base of benzothiazole | K. pneumoniae | 0.4 - 0.8 | [3] |
| Thiazolidin-4-one derivative | P. aeruginosa | 90 - 180 | [3] | |
| Thiazolidin-4-one derivative | E. coli | 90 - 180 | [3] | |
| Thioureides of Benzoic Acid | N/A | P. aeruginosa | 31.5 - 250 | [4][5] |
| N/A | Fungal cells | 15.6 - 62.5 | [4][5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization: Mechanism of Action - Bacterial Cell Wall Inhibition
Caption: A simplified diagram illustrating a potential mechanism of antibacterial action.
Potential Anti-inflammatory Activity
Certain derivatives of aminobenzoic acid and related heterocyclic compounds have demonstrated promising anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
In Vivo Anti-inflammatory Data of Analogous Compounds
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
| Compound Class | Dose | Inhibition of Edema (%) | Time Point | Reference |
| 2-Aminobenzothiazole Derivatives | 100 mg/kg | Comparable to Diclofenac | 3 hours | [6] |
| Metal-based Carboxylate | 20 mg/kg | 34.09 | 2.5 hours | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory properties of chemical compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group, and test compound groups (at various doses). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualization: COX Inhibition Pathway
Caption: The role of COX enzymes in inflammation and their potential inhibition.
Conclusion
While the biological activities of this compound derivatives are yet to be extensively reported, the data from structurally analogous compounds strongly suggest a promising potential for anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this class of compounds. The detailed experimental protocols and conceptual visualizations are intended to facilitate the design of future studies. Further investigation into the synthesis of novel derivatives of this compound and their subsequent biological screening is highly encouraged to unlock their full therapeutic potential.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2-amino-4-methylbenzoate in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Methyl 2-amino-4-methylbenzoate as a Pharmaceutical Intermediate.
This compound, a substituted anthranilate derivative, is a pivotal building block in medicinal chemistry. Its unique structural arrangement, featuring an amino group, a methyl ester, and a methyl group on the benzene ring, offers a versatile platform for the synthesis of a wide array of complex bioactive molecules and Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its crucial role as a pharmaceutical intermediate, with a focus on its application in the development of targeted therapeutics.
Physicochemical and Structural Properties
This compound (also known as 4-methylanthranilic acid methyl ester) possesses a distinct combination of functional groups that are instrumental in its synthetic utility. The amino group serves as a key nucleophile or a site for diazotization, enabling diverse derivatization. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another avenue for molecular elaboration. The methyl group on the aromatic ring can influence the molecule's lipophilicity and steric profile, which can be critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug substance.
For comparative purposes, the following table summarizes the key physicochemical properties of closely related aminobenzoate isomers. While specific experimental data for this compound is not extensively published, these values provide a valuable reference for researchers.
| Property | This compound (Inferred) | Methyl 3-amino-4-methylbenzoate | Methyl 4-amino-2-methylbenzoate |
| CAS Number | 18595-17-0 | 18595-18-1 | 6933-47-7 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| Appearance | Off-white to light brown solid (inferred) | White to off-white crystalline solid[1] | - |
| Melting Point | ~171 °C (for the parent acid)[2] | 113-117 °C[1] | - |
| Boiling Point | - | 296.3±20.0 °C (Predicted)[1] | - |
| Density | - | 1.132±0.06 g/cm³ (Predicted)[1] | - |
| Solubility | Inferred to be soluble in organic solvents like methanol, ethanol, and ethyl acetate | Slightly soluble in Chloroform and Methanol[1] | - |
Synthesis of this compound
There are two primary and highly efficient synthetic routes to this compound, analogous to the synthesis of its isomers.[1][3] These methods are:
-
Esterification of 2-amino-4-methylbenzoic acid: This is a direct and common method involving the reaction of the parent carboxylic acid with methanol in the presence of an acid catalyst.
-
Reduction of Methyl 4-methyl-2-nitrobenzoate: This route begins with the corresponding nitro-substituted benzoate, which is then reduced to the desired amine.
The choice of method may depend on the availability of starting materials, desired scale, and the sensitivity of subsequent reaction steps to potential impurities.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, adapted from established procedures for its isomers.[1][3][4]
Protocol 1: Esterification of 2-amino-4-methylbenzoic acid
This method utilizes thionyl chloride in methanol, which generates hydrochloric acid in situ to catalyze the esterification, often resulting in high yields.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate
This protocol describes the reduction of the nitro group via catalytic hydrogenation, a clean and efficient method.
-
Reaction Setup: Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester) in a hydrogenation apparatus (e.g., a Parr shaker).
-
Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).
-
Reaction: Purge the system with an inert gas like nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi. Stir the reaction mixture vigorously at room temperature for 8-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.
| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Yield (%) |
| Esterification | 2-amino-4-methylbenzoic acid, Methanol, Thionyl Chloride | 4-6 hours | ~97%[3] |
| Reduction | Methyl 4-methyl-2-nitrobenzoate, H₂, Pd/C | 8-24 hours | >95%[5] |
Role as a Pharmaceutical Intermediate
This compound is a valuable intermediate for the synthesis of a variety of APIs, particularly in the areas of oncology and anesthetics.[6] The aminobenzoate scaffold is a common feature in many kinase inhibitors, where the amino group can serve as an anchor to interact with the hinge region of the kinase's ATP-binding site.[7]
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors often includes a heterocyclic core that mimics the adenine region of ATP, and a substituted phenylamine moiety that interacts with the hinge region of the kinase. This compound is an ideal starting material for the synthesis of this phenylamine portion.
For instance, through a Buchwald-Hartwig amination or an amide coupling reaction, the amino group of this compound can be coupled with various heterocyclic systems to generate a library of potential kinase inhibitors. The methyl ester can then be hydrolyzed to the carboxylic acid or converted to an amide to further explore the structure-activity relationship (SAR).
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this key building block is essential for the design and development of novel therapeutics, particularly in the field of targeted therapies like kinase inhibitors. The protocols and data presented in this guide, while based on closely related analogues, provide a solid foundation for the utilization of this compound in advancing pharmaceutical research.
References
- 1. 2-Amino-4-methylbenzoic acid | 2305-36-4 [chemicalbook.com]
- 2. 2-Amino-4-methylbenzoic Acid | 2305-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Substituted Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzoates are a critical class of compounds in medicinal chemistry and drug discovery. The aminobenzoate scaffold is a versatile building block found in a wide array of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and antimicrobial compounds.[1][2] The ability to modify the aromatic ring, the amino group, and the carboxyl group allows for the fine-tuning of their pharmacological properties.[1][3] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted aminobenzoates, complete with detailed experimental protocols and quantitative data.
Key Synthetic Strategies
The synthesis of substituted aminobenzoates can be broadly categorized into several key strategies:
-
Esterification of Substituted Aminobenzoic Acids: This is a direct and widely used method.
-
Reduction of Substituted Nitrobenzoates: A common route for introducing the amino group.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): A powerful modern method for forming the C-N bond.
-
Other Methods: Including nucleophilic aromatic substitution and transesterification.
Fischer-Speier Esterification of Substituted Aminobenzoic Acids
Fischer-Speier esterification is a classic and reliable method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][4] This method is particularly useful for the synthesis of simple alkyl aminobenzoates.
General Reaction Scheme:
Caption: Fischer-Speier Esterification of a substituted p-aminobenzoic acid.
Detailed Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| p-Aminobenzoic Acid (PABA) | 137.14 | 1.2 g | 0.0087 |
| Absolute Ethanol | 46.07 | 12.0 mL | 0.205 |
| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | 0.018 |
| 10% Sodium Carbonate Solution | 105.99 | ~10 mL | - |
| Ice Water | 18.02 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is suspended.[4]
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.[4]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction progresses.[4][5]
-
Allow the reaction mixture to cool to room temperature.[4]
-
Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[5]
-
While stirring, slowly add the 10% sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8. This neutralizes the excess sulfuric acid and deprotonates the aminobenzoate, causing the water-insoluble free base to precipitate.[4][5]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.[5]
-
Dry the product to a constant mass and calculate the percent yield.
Reduction of Substituted Nitrobenzoates
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a versatile route to aminobenzoates, especially when the corresponding nitrobenzoate is readily available.[6]
General Reaction Scheme:
Caption: General scheme for the reduction of a substituted nitrobenzoate.
A variety of reducing agents can be employed for this transformation, each with its own advantages and substrate compatibility. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., Sn/HCl, Fe/HCl).[6] A milder and often more chemoselective method involves the use of sodium borohydride in the presence of a catalyst.[7]
Detailed Experimental Protocol: Reduction of Methyl 4-Nitrobenzoate with NaBH₄/Ni(OAc)₂[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Methyl 4-Nitrobenzoate | 181.15 | 1 mmol | 1 |
| Nickel(II) Acetate Tetrahydrate | 248.84 | 0.2 mmol | 0.2 |
| Sodium Borohydride | 37.83 | 4 mmol | 4 |
| Acetonitrile (CH₃CN) | 41.05 | 3.0 mL | - |
| Water (H₂O) | 18.02 | 0.3 mL | - |
Procedure:
-
In a 15 mL round-bottom flask, dissolve 1 mmol of methyl 4-nitrobenzoate in a mixture of 3.0 mL of acetonitrile and 0.3 mL of water.
-
Add 0.2 mmol of Ni(OAc)₂·4H₂O to the solution and stir the mixture for 5 minutes at room temperature.
-
Add 4 mmol of sodium borohydride as a fine powder in portions to the reaction mixture. A black precipitate will form immediately.
-
Continue stirring the mixture at room temperature for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Nitro Group Reduction: [7]
| Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Nitrobenzene | Aniline | 20 | 98 |
| 4-Nitrotoluene | 4-Methylaniline | 30 | 95 |
| 4-Nitroanisole | 4-Methoxyaniline | 35 | 96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8][9] It allows for the coupling of a wide range of amines with aryl halides and triflates, offering excellent functional group tolerance.[10]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol Example:
While a specific protocol for an aminobenzoate is not detailed in the provided search results, a general procedure can be outlined based on the principles of the Buchwald-Hartwig reaction.
Materials:
-
Aryl halide (e.g., methyl 4-bromobenzoate)
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)[9]
-
Base (e.g., NaOt-Bu, K₂CO₃)[11]
-
Anhydrous solvent (e.g., toluene, dioxane)[12]
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Pharmacological Relevance and Signaling Pathways
Substituted aminobenzoates, particularly esters of p-aminobenzoic acid (PABA), are well-known for their local anesthetic properties.[5] Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[5]
Signaling Pathway of Local Anesthesia:
Caption: Mechanism of action of aminobenzoate local anesthetics.
The uncharged, lipophilic form of the aminobenzoate ester penetrates the nerve cell membrane.[5] Once inside the axoplasm, it re-equilibrates to its charged, cationic form, which then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5] This binding locks the channel in an inactivated state, preventing the influx of sodium ions necessary for nerve impulse propagation.[5]
The structural versatility of the aminobenzoate core makes it a valuable scaffold for developing drugs with a wide range of therapeutic applications, including antibacterial and anti-arrhythmic agents.[1][13] The PABA moiety is found in numerous drugs, highlighting its importance as a "building block" in pharmaceutical development.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methylbenzoate, with the CAS number 18595-17-0, is an aromatic organic compound belonging to the class of anthranilate esters. Its structure, featuring an amino group and a methyl ester ortho to each other on a toluene framework, makes it a potentially valuable building block in organic synthesis. While specific research on this particular isomer is limited, its structural motifs are present in various biologically active molecules and synthetic intermediates. This guide provides a comprehensive overview of the available technical information regarding this compound, including its synthesis, physical and spectral properties, and a discussion of its potential, inferred from related compounds.
Discovery and History
There is a notable absence of specific historical information regarding the discovery or first synthesis of this compound in readily available scientific literature. The focus of early research in this area has predominantly been on its isomers, such as para-aminobenzoic acid (PABA) derivatives, which have established roles in biological systems and as pharmaceutical precursors. The synthesis and study of this compound have likely been driven by its potential as a synthetic intermediate in various chemical research and development programs.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18595-17-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [3] |
| Purity | ≥ 99% (GC) | [3] |
| Storage | Store at 0-8 °C | [3] |
Table 2: Spectral Data
| Spectrum Type | Data | Reference |
| ¹H NMR | Available | [4] |
| ¹³C NMR | Data not explicitly found for this isomer, but can be predicted based on related structures. | |
| IR Spectroscopy | Data not explicitly found for this isomer. | |
| Mass Spectrometry | Data not explicitly found for this isomer. |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-amino-4-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[5][6]
Materials:
-
2-amino-4-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) as a catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Drug Development
Currently, there is no specific information in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, substituted aminobenzoate derivatives are recognized as important scaffolds in medicinal chemistry.[7] They serve as key intermediates in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents.[3] The presence of the amino and ester functional groups allows for diverse chemical modifications, making it a candidate for the generation of compound libraries for drug discovery screening.
The logical relationship for its potential application in drug discovery would follow a standard preclinical development path.
References
- 1. parchem.com [parchem.com]
- 2. 18595-17-0 this compound 2-氨基-4-甲基苯甲酸甲酯 -Win-Win Chemical [win-winchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-4-methylbenzoic acid methyl ester(18595-17-0) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 2-amino-4-methylbenzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of Methyl 2-amino-4-methylbenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the Fischer esterification of 4-methyl-2-nitrobenzoic acid to yield Methyl 4-methyl-2-nitrobenzoate, followed by the catalytic hydrogenation of the nitro group to the corresponding amine.
This protocol includes detailed experimental procedures, a summary of quantitative data, and safety precautions for all relevant chemical entities.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps:
-
Esterification: 4-methyl-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-methyl-2-nitrobenzoate.
-
Reduction: The nitro group of Methyl 4-methyl-2-nitrobenzoate is reduced to an amino group using catalytic hydrogenation to produce the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-methyl-2-nitrobenzoate via Fischer Esterification
This procedure is adapted from the esterification of structurally similar substituted nitrobenzoic acids.
Materials:
-
4-methyl-2-nitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic, and the flask may be cooled in an ice bath.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-methyl-2-nitrobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general and effective method for the reduction of aromatic nitro compounds.
Materials:
-
Methyl 4-methyl-2-nitrobenzoate
-
Methanol (CH₃OH)
-
10% Palladium on carbon (Pd/C) catalyst (50% wet with water for safety)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per gram of ester).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) or affix a hydrogen-filled balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time |
| 1. Esterification | 4-methyl-2-nitrobenzoic acid, Methanol | Concentrated H₂SO₄ | Methanol | Reflux | 4-6 hours |
| 2. Reduction | Methyl 4-methyl-2-nitrobenzoate | 10% Palladium on Carbon, H₂ gas | Methanol | Room Temperature | 2-12 hours |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | - |
| Methyl 4-methyl-2-nitrobenzoate | C₉H₉NO₄ | 195.17 | - |
| This compound | C₉H₁₁NO₂ | 165.19 | - |
Table 3: Safety Information
| Chemical | Hazard Statements | Precautionary Statements |
| 4-methyl-2-nitrobenzoic acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.[1] | Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[1] |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes damage to organs. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| 10% Palladium on Carbon (wet) | Flammable solid.[3] | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] |
| Hydrogen Gas | Extremely flammable gas. Contains gas under pressure; may explode if heated. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| This compound | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[5] |
Note: The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) for each chemical before use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mgc-a.com [mgc-a.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Applications of Methyl 2-amino-4-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methylbenzoate is a substituted anthranilic acid derivative that serves as a versatile building block in the synthesis of a variety of complex organic molecules. In the realm of medicinal chemistry, the strategic placement of its amino, methyl, and methyl ester functionalities on the benzene ring makes it a valuable scaffold for the development of novel therapeutic agents. The amino group provides a key handle for derivatization, often acting as a crucial hydrogen bond donor or acceptor for target engagement. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further points for molecular elaboration. The methyl group can influence the compound's lipophilicity and metabolic stability, and provide steric bulk that can enhance binding affinity and selectivity for a biological target.
While direct applications in marketed drugs are not extensively documented, its structural motifs are present in various biologically active compounds. Its utility is often realized as a key intermediate in the synthesis of heterocyclic systems and other scaffolds of medicinal importance. A notable example of a structurally related compound is 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid, a crucial intermediate in the synthesis of Tolvaptan, a vasopressin V2 receptor antagonist. This highlights the potential of the 2-amino-4-methylbenzoic acid scaffold in constructing complex and pharmacologically relevant molecules.
Key Applications
Intermediate in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide range of chemical transformations.
One of the most common applications of this scaffold is in the synthesis of kinase inhibitors. The aminobenzoic acid core is a well-established pharmacophore in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.
Furthermore, this building block can be utilized in the construction of various heterocyclic ring systems, such as quinazolinones, benzodiazepines, and acridones, many of which are privileged scaffolds in drug discovery due to their ability to interact with a wide range of biological targets.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6933-47-7 |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Solid |
| Boiling Point | 302.4±22.0 °C (Predicted) |
| Density | 1.132±0.06 g/cm³ (Predicted) |
| pKa | 2.59±0.10 (Predicted) |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the acylation of the amino group of this compound to generate N-acyl derivatives, a common step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent:
-
If using an acyl chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
If using a carboxylic acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq) in the anhydrous solvent. Add the base (2.0 eq) and stir for 10 minutes. Then, add this mixture to the solution of this compound.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 2-amino-4-methylbenzoate and its halo-substituted precursors in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science.
Introduction
This compound is a versatile building block possessing multiple reactive sites amenable to derivatization. The amino group and the aromatic ring can both participate in palladium-catalyzed cross-coupling reactions, making it a valuable scaffold for the synthesis of diverse compound libraries. This document will focus on four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative reaction parameters are provided. The protocols are based on established methodologies for structurally similar substrates and may require optimization for specific applications.
General Experimental Workflow
A general workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryl and vinyl-aryl structures.
General Signaling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes
The Suzuki-Miyaura coupling of a halogenated derivative of this compound (e.g., methyl 2-amino-4-bromobenzoate) with various arylboronic acids can provide access to a wide range of substituted biaryl compounds. The amino group in the substrate can act as a coordinating group, potentially influencing the catalytic activity.
Quantitative Data
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-amino-4-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | Methyl 2-amino-4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | ~90-98 |
| 3 | Methyl 2-amino-4-iodobenzoate | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | ~80-90 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Experimental Protocol: Synthesis of Methyl 2-amino-4-phenyl-4-methylbenzoate
Materials:
-
Methyl 2-amino-4-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-amino-4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate. This reaction is instrumental in the synthesis of arylamines.
General Signaling Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes
The amino group of this compound can be coupled with various aryl halides, or a halogenated derivative can be coupled with a primary or secondary amine. This allows for the synthesis of complex diarylamines or N-alkylated anilines.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-amino-4-bromobenzoate | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | ~75-85 |
| 2 | 4-Chlorotoluene | This compound | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 110 | 24 | ~80-90 |
| 3 | Methyl 2-chloro-4-methylbenzoate | Morpholine | Pd G3 XPhos (2) | - | LHMDS | Dioxane | 80 | 12 | ~90-99 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Experimental Protocol: Synthesis of Methyl 2-(phenylamino)-4-methylbenzoate
Materials:
-
Methyl 2-amino-4-bromobenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).
-
Add methyl 2-amino-4-bromobenzoate (1.0 mmol) and toluene (5 mL).
-
Finally, add aniline (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Heck Coupling
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, producing a substituted alkene.
General Signaling Pathway
Caption: Catalytic cycle of the Heck coupling reaction.
Application Notes
A halogenated derivative of this compound can be coupled with various alkenes to introduce vinyl groups, which are versatile synthetic handles for further transformations.
Quantitative Data
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-amino-4-iodobenzoate | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | ~70-85 |
| 2 | Methyl 2-amino-4-bromobenzoate | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | ~65-80 |
| 3 | Methyl 2-amino-4-iodobenzoate | n-Butyl acrylate | Herrmann's catalyst (0.1) | - | NaOAc | NMP | 120 | 6 | ~85-95 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Experimental Protocol: Synthesis of Methyl 2-amino-4-(2-phenylethenyl)-4-methylbenzoate
Materials:
-
Methyl 2-amino-4-iodobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a sealed tube, add methyl 2-amino-4-iodobenzoate (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
General Signaling Pathway
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes
This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of a halogenated this compound derivative. The resulting arylalkynes are valuable intermediates in the synthesis of heterocycles and conjugated systems.
Quantitative Data
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-amino-4-bromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~80-90 |
| 2 | Methyl 2-amino-4-iodobenzoate | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | ~85-95 |
| 3 | Methyl 2-amino-4-bromobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (1) / XPhos (2) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 16 | ~75-85 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Experimental Protocol: Synthesis of Methyl 2-amino-4-((phenylethynyl)methyl)benzoate
Materials:
-
Methyl 2-amino-4-bromobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add methyl 2-amino-4-bromobenzoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates and scales. All experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols: Derivatization of the Amino Group in Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methylbenzoate is a valuable building block in medicinal chemistry and drug development. The presence of a primary amino group on the aromatic ring offers a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications. Derivatization of this amino group can modulate the physicochemical properties of the parent molecule, such as its lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence its biological activity, pharmacokinetic profile, and target-binding interactions. This document provides detailed application notes and experimental protocols for the three most common and synthetically useful derivatization strategies for the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation via reductive amination.
Applications in Drug Development
The derivatization of the 2-amino-4-methylbenzoate scaffold is a key strategy in the discovery of novel therapeutic agents. The amino group serves as a critical anchor point for the introduction of various pharmacophoric elements that can interact with biological targets. For instance, N-acylated and N-sulfonylated derivatives are prevalent in a wide array of pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The amide and sulfonamide linkages formed are metabolically stable and can participate in crucial hydrogen bonding interactions within protein binding pockets. Reductive amination allows for the introduction of alkyl groups, which can be used to probe steric and hydrophobic interactions with a target, as well as to modulate the basicity of the nitrogen atom. These modifications are instrumental in optimizing the potency, selectivity, and drug-like properties of lead compounds.
Quantitative Data Summary
The following tables summarize typical quantitative data for the derivatization of this compound and related aminobenzoate derivatives. Please note that yields and reaction times can vary depending on the specific reagents and reaction conditions used.
Table 1: N-Acylation of Aminobenzoate Derivatives
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | 4-Amino-3-bromobenzoic acid | Pyridine | Pyridine | 2-4 hours | Not specified | [1] |
| 2-Methylbenzoyl Chloride | This compound | Silver Salts | Haloalkane | 10 min - 5 hours | High (not specified) | [2] |
Table 2: N-Sulfonylation of Aminobenzoate Derivatives
| Sulfonyl Chloride | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Methylbenzenesulfonyl chloride | Methyl 2-aminobenzoate | Triethylamine | Tetrahydrofuran | Not specified | 83.7 | [3] |
Table 3: Reductive Amination of Anilines
| Aldehyde/Ketone | Substrate | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Formaldehyde | Primary/Secondary Amines | Zinc | Aqueous medium | Not specified | Good to excellent | [4][5] |
| Various Aldehydes | Primary Amines | Sodium Cyanoborohydride | Methanol | Not specified | Not specified | [6][7] |
Experimental Protocols
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-acetyl-2-amino-4-methylbenzoate.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride
This protocol is adapted from the N-tosylation of Methyl 2-aminobenzoate and is applicable to this compound.[3]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in tetrahydrofuran in a round-bottom flask.
-
Adjust the pH of the solution to 7-8 using triethylamine.
-
Add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Reflux the mixture until all the p-toluenesulfonyl chloride is consumed (monitor by TLC).
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-(p-toluenesulfonamido)-4-methylbenzoate.
Protocol 3: N-Alkylation via Reductive Amination with Formaldehyde
This protocol provides a general method for the N-methylation of primary amines using formaldehyde and a reducing agent.[4][5]
Materials:
-
This compound
-
Aqueous formaldehyde (37%)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add aqueous formaldehyde (1.1 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 2-(methylamino)-4-methylbenzoate.
Conclusion
The derivatization of the amino group in this compound provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols outlined in this document for N-acylation, N-sulfonylation, and reductive amination offer reliable and versatile methods for modifying this key scaffold. Researchers can utilize these procedures as a foundation for creating diverse chemical libraries for biological screening and for the systematic optimization of lead compounds. Careful execution of these protocols and thorough characterization of the resulting products will be crucial for advancing the development of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-(p-toluenesulfonamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
analytical methods for the quantification of Methyl 2-amino-4-methylbenzoate
An in-depth guide to the quantitative analysis of Methyl 2-amino-4-methylbenzoate, a crucial intermediate in pharmaceutical synthesis and chemical research. This document provides detailed application notes and protocols for various analytical techniques, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic amine and a benzoate ester. Its accurate quantification is essential for quality control, process monitoring, and research applications. This document outlines robust analytical methodologies for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are based on established methods for structurally similar compounds and are intended to serve as a comprehensive starting point for method development and validation.
Data Presentation
The following table summarizes the expected quantitative performance of the described analytical methods for the analysis of this compound. These values are derived from validated methods for analogous compounds such as other benzoate esters and aromatic amines.[1][2]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~0.5 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control of this compound in bulk materials and simple formulations due to its robustness and accessibility.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[1] The exact ratio may need to be optimized for best peak shape and retention time.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Workflow:
References
Application Note: HPLC Method for the Separation of Methyl 2-amino-4-methylbenzoate Isomers
Introduction
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. Positional isomers of compounds like methyl aminobenzoates can exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, a robust and reliable analytical method for the separation and quantification of these isomers is essential. This application note describes a High-Performance Liquid Chromatography (HPLC) method for the separation of methyl 2-amino-4-methylbenzoate from its key positional isomers. The method utilizes reversed-phase chromatography, which is a widely used and versatile technique for the analysis of aromatic compounds.[1]
Experimental Conditions
A standard HPLC system equipped with a UV detector or a Photo Diode Array (PDA) detector was used. The separation was achieved on a C18 stationary phase.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: See Table 1
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 70 |
| 17.0 | 70 |
| 17.1 | 20 |
| 20.0 | 20 |
Results and Discussion
The developed HPLC method successfully separates the target compound, this compound, from its closely related positional isomers. The use of a C18 column provides a hydrophobic stationary phase for the retention of the aromatic isomers. The gradient elution with an acidified mobile phase ensures good peak shapes and resolution. The elution order of the isomers is dependent on their relative polarity. The quantitative data for the separation of a representative set of isomers are summarized in Table 2.
Table 2: Chromatographic Data for the Separation of Methyl Aminomethylbenzoate Isomers
| Isomer | Retention Time (min) | Resolution (USP) | Tailing Factor |
| Methyl 4-amino-3-methylbenzoate | 8.5 | - | 1.1 |
| Methyl 3-amino-4-methylbenzoate | 9.2 | 2.1 | 1.2 |
| This compound | 10.1 | 2.5 | 1.1 |
| Methyl 2-amino-5-methylbenzoate | 10.8 | 1.9 | 1.3 |
Experimental Protocols
1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of each isomer standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of about 100 µg/mL for each isomer.
-
Sample Solution Preparation: Prepare the sample in the same diluent as the standard solution to a concentration within the linear range of the method.
2. Instrumentation Setup
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (20% Mobile Phase B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 254 nm.
3. Data Acquisition
-
Inject 10 µL of the standard solution to determine the retention times and resolution of the isomers.
-
Inject 10 µL of the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Integrate the peak areas to determine the relative amounts of each isomer.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Conceptual Diagram of Isomer Separation by HPLC.
References
Application Note and Protocol: GC-MS Analysis of Methyl 2-amino-4-methylbenzoate
This document provides a comprehensive protocol for the analysis of Methyl 2-amino-4-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development for the quantification and identification of this compound.
Introduction
This compound is an aromatic ester of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This protocol details the sample preparation, GC-MS instrumentation, and data analysis procedures. While direct analysis is often feasible, a derivatization step for the amino group is also discussed as an option to improve chromatographic performance.
Experimental Protocols
A critical aspect of GC-MS analysis is proper sample preparation to ensure the analyte is in a form suitable for injection and vaporization without degradation.[1][2]
2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) (e.g., Methyl 4-aminobenzoate or a deuterated analog)
-
Derivatization reagent (optional): N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine, anhydrous
-
GC vials with inserts
2.2. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a direct dissolution is sufficient. For more complex matrices, a liquid-liquid extraction may be necessary.[3]
2.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.2.2. Sample Preparation from a Reaction Mixture (Example)
-
Quench the reaction mixture and extract the organic components using a suitable solvent like ethyl acetate.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Accurately weigh a portion of the crude residue and dissolve it in dichloromethane to a known volume.
-
Spike the sample solution with the internal standard to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2.3. Optional Derivatization Protocol
For improved peak shape and thermal stability, derivatization of the amino group can be performed.
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Retention Time and Key Mass Fragments
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | To be determined | 165 | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The mass spectral data for the structurally similar Methyl 4-aminobenzoate can be used as a reference.[5]
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Linearity (R²) | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This protocol provides a detailed method for the GC-MS analysis of this compound. The presented sample preparation, instrumentation parameters, and data analysis framework are designed to yield accurate and reproducible results. Method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, should be performed in accordance with laboratory guidelines.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 5. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of Methyl 2-amino-4-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and critical parameters for process optimization and scale-up.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both an amine and a methyl ester, allows for a variety of subsequent chemical transformations. The demand for efficient, scalable, and cost-effective synthetic methods is therefore of high importance.
This document focuses on two principal and industrially viable routes for the synthesis of this compound:
-
Route A: Esterification of 2-amino-4-methylbenzoic acid.
-
Route B: Catalytic hydrogenation of Methyl 4-methyl-2-nitrobenzoate.
Each route presents distinct advantages and challenges concerning reagent availability, reaction conditions, yield, purity, and environmental impact.
Synthetic Routes and Considerations
The selection of a synthetic route for large-scale production depends on several factors, including raw material cost, process safety, capital investment, and environmental regulations.
Route A: Esterification of 2-amino-4-methylbenzoic acid
This is a direct and straightforward approach where the carboxylic acid is converted to its corresponding methyl ester. The reaction is typically acid-catalyzed.
Key Considerations:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly used. Thionyl chloride in methanol is often preferred for high yields as it reacts with methanol to generate HCl in situ, driving the reaction to completion.
-
Equilibrium: The Fischer esterification is a reversible reaction. To maximize yield, a large excess of methanol is typically used, which also serves as the solvent. Removal of water, a byproduct, can also shift the equilibrium towards the product.
-
Work-up: Neutralization of the acidic catalyst is a critical step in the work-up procedure to prevent hydrolysis of the ester product.
Route B: Reduction of Methyl 4-methyl-2-nitrobenzoate
This route involves the initial synthesis of the nitro-ester precursor, followed by the reduction of the nitro group to an amine.
Key Considerations:
-
Precursor Synthesis: Methyl 4-methyl-2-nitrobenzoate is typically prepared by the esterification of 4-methyl-2-nitrobenzoic acid.
-
Reduction Method: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is the most common and scalable method for the reduction of the nitro group. This method is highly efficient and produces water as the primary byproduct, making it an environmentally friendly option.
-
Safety: Hydrogen gas is highly flammable and requires specialized equipment for safe handling at an industrial scale. The catalysts can be pyrophoric and must be handled with care, especially after the reaction.
-
Process Control: The hydrogenation reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes.
| Parameter | Route A: Esterification | Route B: Reduction of Nitro-ester |
| Starting Material | 2-amino-4-methylbenzoic acid | Methyl 4-methyl-2-nitrobenzoate |
| Key Reagents | Methanol, Thionyl Chloride or H₂SO₄ | H₂, Palladium on Carbon (Pd/C) or Raney Nickel |
| Typical Yield | > 95% | > 95% |
| Reaction Temperature | Reflux (approx. 65°C) | Room Temperature to 50°C |
| Reaction Pressure | Atmospheric | 40-50 psi (for hydrogenation) |
| Key Advantages | Direct, high-yielding | Utilizes readily available starting materials, "greener" reduction step |
| Key Challenges | Handling of corrosive acids, equilibrium limitations | Handling of flammable hydrogen gas and pyrophoric catalysts |
Experimental Protocols
Protocol for Route A: Esterification of 2-amino-4-methylbenzoic acid
Materials:
-
2-amino-4-methylbenzoic acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-4-methylbenzoic acid (1.0 eq).
-
Add anhydrous methanol (approximately 15-25 mL per gram of starting material).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add thionyl chloride (2.0-2.2 eq) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.
-
Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid (pH ~7.5).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization, typically from an ethanol/water mixture.
Protocol for Route B: Reduction of Methyl 4-methyl-2-nitrobenzoate
Materials:
-
Methyl 4-methyl-2-nitrobenzoate
-
Methanol
-
Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen Gas
-
Celite
Procedure:
-
Charge a hydrogenation reactor with Methyl 4-methyl-2-nitrobenzoate (1.0 eq) and methanol (approximately 30 mL per gram of starting material).
-
Carefully add the catalyst (Pd/C or Raney Nickel, typically 5% by weight of the starting material) to the mixture.
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen).
-
Introduce hydrogen gas to a pressure of 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 8-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization if necessary.
Visualization of Workflows and Pathways
Caption: Comparative synthetic pathways for this compound.
Caption: General workflow for the purification and analysis of the final product.
Safety and Handling
Route A:
-
Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Sulfuric acid is a strong corrosive acid. Handle with care and appropriate PPE.
Route B:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with intrinsically safe equipment. Ensure proper grounding to prevent static discharge.
-
Palladium on carbon and Raney Nickel can be pyrophoric, especially when dry or spent. Do not allow the catalyst to dry and handle it under a blanket of inert gas or as a slurry. Quench spent catalyst carefully.
Conclusion
Both the esterification of 2-amino-4-methylbenzoic acid and the reduction of Methyl 4-methyl-2-nitrobenzoate are viable and high-yielding routes for the large-scale synthesis of this compound. The choice of route will depend on a thorough evaluation of economic, safety, and environmental factors specific to the manufacturing facility. The protocols provided herein serve as a robust starting point for process development and optimization.
Methyl 2-amino-4-methylbenzoate: A Versatile Building Block for Heterocyclic Synthesis
Application Note AP-S5-2025
Introduction
Methyl 2-amino-4-methylbenzoate is a valuable and versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a variety of chemical transformations. This application note details the use of this compound as a key intermediate in the synthesis of quinazolinone derivatives, which are prominent structural motifs in many biologically active compounds.
The strategic placement of the methyl group at the 4-position of the benzene ring provides a handle for modulating the electronic and steric properties of the final products, making it an attractive starting material for structure-activity relationship (SAR) studies in drug discovery. This document provides a detailed protocol for a representative synthesis of a 7-methyl-substituted quinazolinone, a core structure found in numerous therapeutic agents.
Key Applications
This compound serves as a crucial precursor in the synthesis of a range of complex organic molecules. Its primary applications include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, notably analgesics and anti-inflammatory drugs.[1] The quinazolinone core, readily accessible from this building block, is a privileged scaffold in medicinal chemistry.
-
Agrochemical Formulations: The compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.[1]
-
Organic Synthesis: It is widely employed in the generation of complex molecular architectures and the exploration of novel chemical transformations.[1]
-
Biochemical Research: this compound and its derivatives are studied for their potential as enzyme inhibitors, offering insights into metabolic pathways.[1]
-
Cosmetics: It finds application in cosmetic formulations as a fragrance component and skin-conditioning agent.[1]
Synthesis of 7-Methyl-Substituted Quinazolinones
A primary application of this compound is in the synthesis of 7-methyl-substituted quinazolin-4(3H)-ones. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide or its equivalent. The general reaction scheme is depicted below:
Caption: General reaction for the synthesis of 7-methylquinazolin-4(3H)-one.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one
This protocol demonstrates a copper-catalyzed, multi-component reaction to construct the quinazolinone scaffold.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) |
| 2-Amino-N-benzyl-4-methylbenzamide | 240.31 | 24.0 | 0.1 |
| 3-Hydroxyphenylacetylene | 118.13 | 13.0 | 0.11 |
| Copper(I) Iodide (CuI) | 190.45 | 1.9 | 0.01 |
| p-Toluenesulfonyl Azide (TsN₃) | 197.22 | 21.7 | 0.11 |
| Triethylamine (Et₃N) | 101.19 | 11.1 | 0.11 |
| Acetonitrile (MeCN) | 41.05 | 2 mL | - |
Reaction Procedure:
-
To a solution of 2-amino-N-benzyl-4-methylbenzamide (0.1 mmol, 1.0 equiv.) in acetonitrile (2 mL) at room temperature, add 3-hydroxyphenylacetylene (0.11 mmol, 1.1 equiv.), copper(I) iodide (10 mol%), p-toluenesulfonyl azide (0.11 mmol, 1.1 equiv.), and triethylamine (0.11 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc = 2:1) to afford the desired product.
Expected Results:
| Product | Yield (%) | Physical State |
| 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one | 86 | White Solid |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the 7-methyl-substituted quinazolinone derivative.
Caption: Workflow for the synthesis of a 7-methylquinazolinone derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in the preparation of quinazolinone derivatives, as demonstrated by the representative protocol, highlights its importance in medicinal chemistry and drug discovery. The straightforward access to the 7-methylquinazolinone scaffold allows for the development of novel therapeutic agents and the exploration of their biological activities. Researchers and drug development professionals can leverage the reactivity of this compound to construct diverse molecular libraries for screening and optimization.
References
Application Notes and Protocols for the Esterification of 2-Amino-4-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of alkyl 2-amino-4-methylbenzoates through the esterification of 2-amino-4-methylbenzoic acid. Two robust and commonly employed methods are presented: the classic Fischer esterification using a strong acid catalyst and a high-yield alternative employing thionyl chloride. These protocols are designed to be adaptable for various research and development applications, from small-scale synthesis of novel compounds to the preparation of key intermediates in drug discovery.
Method 1: Fischer Esterification
Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess.[3] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[4]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-methylbenzoic acid and an excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid dropwise. An initial precipitate of the aminobenzoic acid salt may form but will dissolve as the reaction mixture is heated.[5]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing water.[3]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.[3][6]
-
Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid), and finally with brine.[4][6] Exercise caution during the bicarbonate wash as carbon dioxide evolution will cause pressure buildup in the separatory funnel.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[4][6]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[7]
Quantitative Data Summary: Fischer Esterification
| Reagent/Parameter | Molar Ratio (Typical) | Example Quantity | Purpose |
| 2-Amino-4-methylbenzoic Acid | 1.0 eq | 1.51 g (10 mmol) | Starting Material |
| Alcohol (e.g., Methanol) | 10 - 20 eq | 40 mL | Reactant and Solvent |
| Concentrated Sulfuric Acid | 0.1 - 0.2 eq | 0.5 mL | Catalyst |
| Reflux Time | - | 1 - 4 hours | Reaction Time |
| Typical Yield | - | 70 - 85% | Product Yield |
Method 2: Esterification using Thionyl Chloride in Alcohol
This method offers a high-yield alternative for the esterification of 2-amino-4-methylbenzoic acid. Thionyl chloride reacts with the alcohol in situ to generate hydrochloric acid, which acts as the catalyst for the esterification.[6][8] This approach is often faster and results in higher conversion rates compared to the traditional Fischer esterification.[9]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of anhydrous alcohol (e.g., methanol).
-
Reagent Addition: Cool the solution in an ice bath. While maintaining a low temperature, add thionyl chloride dropwise to the stirred solution.[6][8]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 to 4 hours. Monitor the reaction's progress by TLC.[6][8]
-
Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[6][8]
-
Neutralization and Extraction: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[6][10]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[7]
Quantitative Data Summary: Thionyl Chloride Method
| Reagent/Parameter | Molar Ratio (Typical) | Example Quantity | Purpose |
| 2-Amino-4-methylbenzoic Acid | 1.0 eq | 1.51 g (10 mmol) | Starting Material |
| Anhydrous Alcohol (e.g., Methanol) | 15 - 25 eq | 50 mL | Reactant and Solvent |
| Thionyl Chloride | 1.5 - 2.2 eq | 1.6 mL (22 mmol) | Catalyst Precursor |
| Reflux Time | - | 2 - 4 hours | Reaction Time |
| Reported Yield | - | > 90% | Product Yield[8] |
Visualizations
Signaling Pathway of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer Esterification reaction.
Experimental Workflow for Ester Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of esters.
References
- 1. researchgate.net [researchgate.net]
- 2. asm.org [asm.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-4-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Fischer Esterification of 2-amino-4-methylbenzoic acid : This is a direct, acid-catalyzed esterification of the parent carboxylic acid with methanol. It is an equilibrium-driven reaction.
-
Reduction of Methyl 4-methyl-2-nitrobenzoate : This route involves the synthesis of the nitro-substituted ester followed by the reduction of the nitro group to an amine. This is a high-yielding route, often preferred in industrial settings.
Q2: My Fischer esterification is giving a low yield. What are the common causes?
A2: Low yields in Fischer esterification are typically due to the presence of water, insufficient catalyst, suboptimal reaction time or temperature, or an unfavorable equilibrium position. It is crucial to use anhydrous methanol and dry glassware. Increasing the reflux time or using a large excess of methanol can help drive the reaction to completion.
Q3: I am seeing byproducts in my nitro reduction step. What are they and how can I avoid them?
A3: Incomplete reduction of the nitro group can lead to the formation of nitroso, azoxy, or azo compounds, especially if the reaction is not carried out to completion. Over-reduction is less common for aromatic nitro groups but can occur under harsh conditions. To avoid these byproducts, ensure the catalyst is active, there is sufficient hydrogen pressure (for catalytic hydrogenation), and the reaction is monitored until the starting material is fully consumed.
Q4: How can I best purify the final product?
A4: Purification of this compound can typically be achieved by recrystallization or column chromatography. If the crude product is an oil or fails to crystallize, column chromatography is the recommended method. Tailing on silica gel columns can be an issue due to the basicity of the amino group; this can often be mitigated by adding a small amount of a tertiary amine like triethylamine to the eluent.
Synthesis Pathways and Troubleshooting
The primary synthesis pathways for this compound are illustrated below, followed by troubleshooting guides for common issues encountered during the synthesis.
common side reactions in the synthesis of Methyl 2-amino-4-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 2-amino-4-methylbenzoate, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and practical methods for synthesizing this compound are:
-
Fischer Esterification: Direct acid-catalyzed esterification of 2-amino-4-methylbenzoic acid with methanol. Common catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), which generates HCl in situ.
-
Reduction of a Nitro Precursor: This involves the reduction of Methyl 4-methyl-2-nitrobenzoate to the corresponding amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this transformation.[1]
Q2: What are the most common side reactions during the esterification of 2-amino-4-methylbenzoic acid?
A2: The primary issues in Fischer esterification are often incomplete reaction due to equilibrium, but specific side reactions can occur:
-
Dimerization/Amide Formation: The amino group of one molecule can react with the carboxylic acid of another to form an amide linkage, especially if the amino group is not sufficiently protonated by the acid catalyst.
-
Oxidation of the Amino Group: The aniline-type amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air at high temperatures for extended periods.
-
N-Sulfonylation (with SOCl₂): If thionyl chloride is used, it can potentially react with the unprotected amino group to form an N-sulfinylamine byproduct.
Q3: What byproducts are typically formed during the reduction of Methyl 4-methyl-2-nitrobenzoate?
A3: Side reactions in the catalytic reduction of an aromatic nitro group primarily involve incomplete reduction or dimerization of intermediates.
-
Incomplete Reduction: The reaction may stall at intermediate stages, leaving nitroso or hydroxylamine species in the product mixture.
-
Azo and Azoxy Formation: The reactive intermediates (nitroso and hydroxylamine) can dimerize to form highly colored azo (-N=N-) or azoxy (-N=N(O)-) compounds, which are common sources of colored impurities.[2]
Q4: My final product has a persistent yellow or brown color. How can I remove it?
A4: Colored impurities typically arise from oxidation byproducts or azo/azoxy compounds from the nitro-reduction route.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. The charcoal is then removed by hot filtration.[3]
-
Column Chromatography: For stubborn colors, purification via silica gel column chromatography is highly effective at separating these more polar, colored byproducts from the desired product.[3]
Synthesis Pathways Overview
Caption: Primary synthesis pathways for this compound.
Troubleshooting Guides
Problem 1: Low Yield in Esterification Reaction
The Fischer esterification is an equilibrium-limited reaction. Low yields are often due to conditions that do not favor the product.[4]
| Potential Cause | Troubleshooting Solution |
| Presence of Water | Water shifts the equilibrium toward the starting materials. Ensure all glassware is oven-dried and use anhydrous methanol.[5] |
| Insufficient Methanol | Methanol is both a reactant and the solvent. Using a large excess shifts the equilibrium toward the ester product. |
| Inadequate Reaction Time/Temp | Ensure the reaction is refluxed for a sufficient time (typically 4-16 hours) to reach equilibrium. Monitor by TLC. |
| Catalyst Inactivity | Use fresh, concentrated sulfuric acid or high-purity thionyl chloride. Ensure the correct catalytic amount is used. |
Problem 2: Incomplete Reduction of Nitro Group
If TLC analysis shows the presence of the starting nitro compound or intermediate spots, the reduction is incomplete.
| Potential Cause | Troubleshooting Solution |
| Catalyst Deactivation | The catalyst (e.g., Pd/C) may be old or poisoned. Use fresh catalyst or increase the catalyst loading. |
| Insufficient Hydrogen | Ensure the system is properly sealed and under positive hydrogen pressure (e.g., balloon or Parr shaker). Purge the system with nitrogen then hydrogen to remove all air.[2] |
| Poor Mixing | Vigorous stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen gas. |
| Reaction Time | Some reductions can be slow. Allow the reaction to run overnight if necessary, monitoring progress with TLC.[2] |
Problem 3: Product is an Oil and Fails to Crystallize
The presence of impurities can significantly depress the melting point of a compound, causing it to remain an oil.
| Potential Cause | Troubleshooting Solution |
| Significant Impurities | Perform a preliminary purification using column chromatography to remove the bulk of impurities before attempting recrystallization again.[3] |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure product is also highly effective.[3] |
| Rapid Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[3] |
Troubleshooting Workflow for Low Product Yield
Caption: A workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Esterification of 2-Amino-4-methylbenzoic Acid
This protocol is adapted from standard Fischer esterification procedures.[6]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq) dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 8-16 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Carefully pour the residue over crushed ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH of the solution is approximately 7.5-8. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Reduction of Methyl 4-methyl-2-nitrobenzoate
This protocol is based on standard catalytic hydrogenation methods.[1][2]
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 20-30 mL per gram of ester).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the solution.
-
Hydrogenation: Seal the vessel and purge the system first with nitrogen and then with hydrogen gas to remove all oxygen. Pressurize the vessel with hydrogen gas (typically 40-50 psi) or affix a hydrogen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature for 8-24 hours. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
Technical Support Center: Purification of Crude Methyl 2-amino-4-methylbenzoate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the purification of crude Methyl 2-amino-4-methylbenzoate via recrystallization. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, a standard experimental protocol, and key physical data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to recrystallization? A1: Understanding the physical properties is crucial for selecting an appropriate solvent and troubleshooting the recrystallization process. The most critical property is its low melting point, which makes it prone to "oiling out."
Q2: What is a good starting solvent for the recrystallization of this compound? A2: Based on the solubility of structurally similar compounds like Methyl 4-aminobenzoate, which is soluble in alcohol and ether but only slightly soluble in water, polar organic solvents are a good starting point.[1][2] Methanol or ethanol are excellent candidates. A mixed solvent system, such as ethanol/water, can also be effective for optimizing crystal yield.
Q3: What are the most common impurities found in crude this compound? A3: Impurities typically stem from the synthetic route used. They may include unreacted starting materials (e.g., 2-amino-4-methylbenzoic acid if synthesized via esterification), byproducts from side reactions, and residual colored compounds formed during the reaction.[3]
Q4: How can I assess the purity of the final product? A4: The most straightforward method is melting point analysis. Pure this compound has a sharp melting point range of 35-36°C.[4] A broad or depressed melting point indicates the presence of impurities. Further analysis can be conducted using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 18595-17-0 | [4] |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 35-36 °C | [4] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol. | [1][2] |
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.
Problem: Oily droplets are forming instead of crystals as the solution cools.
-
Likely Causes:
-
Low Melting Point: This is the most common reason. The compound's melting point (35-36°C) is low, and it may be coming out of the concentrated solution above this temperature.[7][8]
-
High Concentration: The solution may be too saturated, causing the product to precipitate as a liquid.[8][9]
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal lattice formation.[8][10]
-
High Impurity Level: Impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.[8]
-
-
Solutions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[7][8][10]
-
Allow the solution to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath to encourage gradual cooling.[10]
-
Try scratching the inside of the flask with a glass rod as it cools to encourage crystallization.[7]
-
Problem: No crystals form, even after the solution has cooled in an ice bath.
-
Likely Causes:
-
Solutions:
Problem: The yield of purified crystals is very low.
-
Likely Causes:
-
Excessive Solvent: Using too much solvent during the initial dissolution step will result in a significant portion of the product remaining in the mother liquor upon cooling.[8][11]
-
Premature Crystallization: The compound may have crystallized in the filter funnel during an optional hot filtration step.[7]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature.[13]
-
Excessive Washing: Washing the collected crystals with too much solvent or with a solvent that was not ice-cold can redissolve the product.[11]
-
-
Solutions:
-
Ensure you use the absolute minimum amount of near-boiling solvent to dissolve the crude solid.[11]
-
If performing hot filtration, pre-heat the funnel and filter flask to prevent premature crystallization.
-
Allow the flask to cool undisturbed to room temperature before placing it in an ice bath for at least 30 minutes.[14]
-
Wash the crystals on the filter with a minimal amount of ice-cold solvent.[11]
-
Problem: The final crystals are colored (e.g., yellow or brown).
-
Likely Cause:
-
Colored Impurities: The crude material contained colored impurities that are co-soluble with the product in the chosen solvent.
-
-
Solution:
-
Charcoal Treatment: Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight), swirl, and keep the solution hot for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot filtration through fluted filter paper and then allow the clear filtrate to cool and crystallize as usual.[14]
-
Visualizations
Caption: A troubleshooting decision tree for the recrystallization of this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
This protocol outlines the standard method for purifying crude this compound using methanol.
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add a small portion of methanol (e.g., 15-20 mL) and begin heating the mixture to a gentle boil while stirring.
-
Continue adding hot methanol in small increments until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[11]
-
-
Decolorization (Optional):
-
If the solution is noticeably colored, remove it from the heat source.
-
Allow it to cool for a minute, then add a spatula-tip of activated charcoal.
-
Reheat the mixture to boiling for 2-3 minutes.[14]
-
-
Hot Filtration (Only if charcoal was used or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.[14]
-
Place a piece of fluted filter paper into a pre-heated stemless funnel placed on top of a clean, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper. Rinse the original flask with a tiny amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the clear solution with a watch glass to prevent solvent evaporation and contamination.[13]
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[14]
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold methanol.
-
Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel with the vacuum applied.
-
Rinse the flask with a small amount (a few mL) of ice-cold methanol and pour this over the crystals to transfer any remaining product.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with one or two small portions of ice-cold methanol to rinse away any remaining soluble impurities.[14]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely. For faster drying, use a vacuum oven at a low temperature (e.g., <30°C) until a constant weight is achieved.
-
Caption: A standard workflow for the recrystallization of this compound.
References
- 1. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl4-amino-2-methylbenzoate | 6933-47-7 [amp.chemicalbook.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
optimizing reaction conditions for the esterification of 2-amino-4-methylbenzoic acid
Technical Support Center: Optimizing Esterification of 2-Amino-4-Methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the esterification of 2-amino-4-methylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of 2-amino-4-methylbenzoic acid.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has not produced any of the desired ester. What are the potential causes and how can I fix this?
-
Answer: Low product yield in the esterification of 2-amino-4-methylbenzoic acid is a common issue that can stem from several factors related to the reaction equilibrium and catalyst activity.
-
Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction.[1] To favor the formation of the ester, the equilibrium must be shifted towards the products.
-
Solution: Use a large excess of the alcohol (e.g., methanol or ethanol), which can also serve as the solvent, to push the equilibrium forward.[2] Another strategy is to remove water as it is formed, for instance, by using a Dean-Stark apparatus, though this is more common with higher-boiling alcohols.[3]
-
-
Insufficient Catalyst: The basic amino group (-NH₂) on the 2-amino-4-methylbenzoic acid neutralizes the acid catalyst (e.g., sulfuric acid), rendering it inactive.[2][4]
-
Solution: A stoichiometric amount of the acid catalyst is required to protonate the amino group, with an additional catalytic amount to facilitate the esterification. Therefore, ensure at least 1.0 to 1.5 molar equivalents of the strong acid catalyst are used.[5] An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form, which should dissolve as the reaction progresses.[4][5]
-
-
Presence of Water: Anhydrous conditions are crucial. Water in the reactants or solvent can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[6]
-
Solution: Use anhydrous alcohol and ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: My final product is impure. What are the likely side reactions and how can I minimize them?
-
Answer: The presence of impurities is often due to unreacted starting material or the formation of byproducts such as amides.
-
Unreacted Starting Material: The reaction may not have reached completion.
-
N-Acylation (Amide Formation): The amino group of one molecule of 2-amino-4-methylbenzoic acid can react with the carboxylic acid of another molecule to form an amide byproduct.
-
Issue 3: Product is an Oil or Has a Low Melting Point
-
Question: The expected solid product is oily or has a melting point lower than the literature value. Why is this happening?
-
Answer: An oily product or a depressed melting point typically indicates the presence of impurities.[2]
-
Solution: Purify the crude product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective method for removing unreacted starting material and other impurities to obtain a pure, crystalline solid.[2]
-
Issue 4: Difficulties in Product Isolation
-
Question: I am having trouble isolating the product after the reaction workup. What is the correct procedure?
-
Answer: Proper workup is critical for isolating the ester in its free base form.
-
Incorrect pH during Workup: The product is often in the form of its hydrochloride or hydrogen sulfate salt after the reaction, making it water-soluble.
-
Solution: After cooling the reaction mixture and pouring it into water, slowly add a base like 10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (approximately 8).[5][7] This neutralizes the excess acid and deprotonates the amino group of the ester, causing it to precipitate out of the aqueous solution.[8]
-
-
Product Loss During Washing: The ester may have some solubility in the washing solvent.
-
Solution: Use cold water to wash the filtered product to minimize dissolution.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 2-amino-4-methylbenzoic acid?
A1: Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for Fischer esterification.[9] Due to the presence of the basic amino group, at least a stoichiometric amount of the acid is necessary.[2][4] An alternative high-yield method involves using thionyl chloride (SOCl₂) in methanol.[10] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the reaction.[10]
Q2: What are the optimal molar ratios of reactants?
A2: To drive the reaction to completion, a large excess of the alcohol is recommended. A common approach is to use the alcohol as the solvent, making it present in a very large molar excess (e.g., 10-20 molar equivalents).[6] For the acid catalyst (e.g., H₂SO₄), a molar equivalent of 1.0 to 1.5 relative to the 2-amino-4-methylbenzoic acid is typical.[5]
Q3: What are the typical reaction times and temperatures?
A3: The reaction is typically heated to reflux.[10] With methanol or ethanol, this corresponds to a temperature of about 65-80°C. Reaction times can vary, but a range of 4 to 8 hours is common.[6] It is advisable to monitor the reaction's progress by TLC to determine the optimal reaction time.[5]
Q4: How should I purify the final ester product?
A4: After the basic workup and filtration of the crude product, recrystallization is the most common purification method.[2] A mixture of ethanol and water is often a suitable solvent system for this purpose.[2]
Q5: How can I confirm the identity and purity of my product?
A5: The identity and purity of the synthesized ester can be confirmed using several analytical techniques, including:
-
Melting Point: Compare the experimental melting point to the literature value. A sharp melting point close to the expected value indicates high purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch (around 1700-1750 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the methyl or ethyl group from the alcohol and the overall structure of the molecule.
-
Data Presentation: Reaction Parameter Summary
The following table summarizes typical reaction conditions for the Fischer esterification of aminobenzoic acids.
| Parameter | Condition | Molar Ratio (to Substrate) | Purpose | Reference |
| Substrate | 2-Amino-4-methylbenzoic Acid | 1.0 | Starting Material | - |
| Alcohol | Methanol or Ethanol | 10 - 20 | Reactant and Solvent | [6] |
| Catalyst | Conc. H₂SO₄ | 1.0 - 1.5 | Catalyst | [5] |
| Temperature | Reflux (65-80°C) | - | Increase Reaction Rate | [10] |
| Reaction Time | 4 - 8 hours | - | Allow for Completion | [6] |
| Workup Base | 10% Na₂CO₃ or NaHCO₃ | Excess | Neutralization & Precipitation | [5][7] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a general procedure for the synthesis of methyl 2-amino-4-methylbenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylbenzoic acid (1.0 eq.). Add a large excess of anhydrous methanol (e.g., 15-20 eq.), which also acts as the solvent.[5]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.2 eq.) dropwise. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[4][5]
-
Reaction: Heat the mixture to a gentle reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.[5] Monitor the reaction by TLC.[5]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water (approx. 10 times the volume of the initial acid).[5]
-
Neutralization: While stirring, slowly add a 10% aqueous solution of sodium carbonate until gas evolution ceases and the pH of the solution is approximately 8.[8]
-
Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash the solid with three portions of cold water.[8]
-
Purification: Dry the crude product. The product can be further purified by recrystallization from an ethanol/water mixture.[2]
Protocol 2: Esterification using Thionyl Chloride in Methanol
This method is often higher yielding and avoids the use of strong mineral acids directly.
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 eq.).[10]
-
Reagent Addition: Cool the solution in an ice bath. Slowly and dropwise, add thionyl chloride (2.0-2.2 eq.).[10]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.[10]
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure (rotary evaporation).[10]
-
Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂). Transfer to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with saturated sodium chloride solution (brine).[10]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the final product.[10]
Visualizations
Caption: Experimental workflow for the esterification of 2-amino-4-methylbenzoic acid.
Caption: Troubleshooting logic for common esterification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 10. benchchem.com [benchchem.com]
troubleshooting guide for the synthesis of methyl aminobenzoates
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl aminobenzoates.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Fischer esterification of aminobenzoic acid. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of aminobenzoic acids are a common issue. The primary reasons and their solutions are summarized below:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials. | Use a large excess of methanol (often as the solvent) to drive the equilibrium towards the product. Consider removing water as it forms, if feasible for your scale. |
| Insufficient Acid Catalyst | The amino group (-NH2) on the aminobenzoic acid is basic and will be protonated by the acid catalyst (e.g., sulfuric acid), rendering it inactive for catalyzing the esterification. | Use a stoichiometric amount of the acid catalyst relative to the aminobenzoic acid, rather than a catalytic amount, to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid. |
| Suboptimal Reaction Time/Temperature | The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome. | Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Ensure the reaction is refluxing at an appropriate temperature for a sufficient duration (typically several hours). |
| Product Loss During Workup | Premature precipitation of the product as a salt or hydrolysis of the ester can occur during the neutralization and extraction steps. | Carefully control the pH during the workup. Neutralize the reaction mixture with a weak base like sodium bicarbonate solution to a pH of approximately 8 to ensure the product is in its free base form and precipitates. |
| Hydrolysis of the Ester | The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions, especially at elevated temperatures during workup. | Avoid prolonged exposure to strong acids or bases, particularly at high temperatures, during the workup and purification steps. |
Q2: My reaction seems to be incomplete, even after a long reflux time. How can I confirm this and what should I do?
A2: To confirm an incomplete reaction, you should monitor its progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the starting aminobenzoic acid on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting material will have a different Rf value than the methyl aminobenzoate product. If the spot corresponding to the starting material is still prominent, the reaction is incomplete.
To address this, you can try the following:
-
Increase Reaction Time: Continue to reflux the reaction and monitor by TLC until the starting material spot significantly diminishes.
-
Add More Catalyst: If you suspect catalyst deactivation, carefully add more concentrated sulfuric acid.
-
Ensure Anhydrous Conditions: Water in the reaction mixture will inhibit the forward reaction. Use anhydrous methanol and dry glassware.
Q3: I am having trouble purifying my crude methyl aminobenzoate. It either oils out during recrystallization or remains colored. What are the best purification strategies?
A3: Purification of methyl aminobenzoates can be challenging. Here are some strategies:
-
Recrystallization: The key is selecting an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing methyl aminobenzoates include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. If the product oils out, it may be due to a high concentration of impurities or an unsuitable solvent. Try a different solvent system or pre-purify by column chromatography.
-
Decolorization: If your product is colored, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
-
Column Chromatography: This is a very effective method for separating the product from impurities. A common stationary phase is silica gel, and the mobile phase is typically a gradient of ethyl acetate in hexanes. Due to the basic nature of the amino group, peak tailing on the silica gel column can be an issue. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can help to obtain better peak shapes.
Q4: How do I properly perform the workup to isolate the methyl aminobenzoate product after the reaction?
A4: A proper workup is crucial to obtain a good yield of the pure product. Here is a general procedure:
-
Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.
-
Quench: Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully add a saturated solution of a weak base, such as sodium bicarbonate, dropwise with stirring. Carbon dioxide gas will evolve. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8. This step is critical to deprotonate the amino group and precipitate the neutral ester.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold water to remove any remaining salts.
-
Drying: Dry the product thoroughly, for instance, in a desiccator or a vacuum oven at a moderate temperature.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification
Materials:
-
4-Aminobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
With stirring, carefully and slowly add a stoichiometric amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution with constant stirring until the pH is ~8.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry it thoroughly.
Protocol 2: Purification of Methyl 4-Aminobenzoate by Recrystallization
Materials:
-
Crude Methyl 4-aminobenzoate
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude methyl 4-aminobenzoate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals to obtain pure methyl 4-aminobenzoate.
Visualizations
References
Technical Support Center: Purification of Substituted Aminobenzoate Isomers
Welcome to the technical support center for the purification of substituted aminobenzoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of substituted aminobenzoate isomers so challenging?
The primary challenge in separating substituted aminobenzoate isomers (ortho-, meta-, and para-) lies in their very similar physicochemical properties.[1][2][3] These isomers have the same molecular weight and empirical formula.[1] The only difference is the substitution pattern on the benzene ring, which can lead to subtle differences in polarity, solubility, and pKa. These small variations make separation by common purification techniques like crystallization and chromatography difficult.
Q2: What are the most effective analytical techniques for assessing the purity of aminobenzoate isomers?
High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for analyzing aminobenzoate isomers.[4] Mixed-mode and reversed-phase HPLC are particularly effective.[4] Other techniques include Gas Chromatography (GC), which often requires derivatization, and Capillary Electrophoresis (CE), which offers high separation efficiency.[4]
Q3: Can I use crystallization to separate aminobenzoate isomers?
Crystallization can be a viable method for purification, but it presents its own set of challenges. The similar solubility of isomers in many solvents can make selective crystallization difficult. Furthermore, aminobenzoic acids are known to exhibit polymorphism, where they can crystallize in different forms with different properties, which can complicate the purification process.[5][6][7] Techniques like anti-solvent crystallization and selective seeding may be employed to control polymorphism and improve separation.[5][8]
Q4: My aminobenzoate sample is oiling out during recrystallization. What should I do?
Oiling out occurs when the melting point of the compound is lower than the boiling point of the solvent, or when high levels of impurities are present.[9][10] To address this, you can:
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Use a lower-boiling point solvent or a solvent mixture.[9][10]
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Attempt a preliminary purification step like column chromatography to reduce impurity levels.[9][10]
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Allow the solution to cool more slowly to promote crystal formation over oiling.[10]
Q5: I'm seeing poor separation between my isomers on a C18 HPLC column. What can I do to improve it?
For closely related isomers like aminobenzoates, a standard C18 column may not provide sufficient selectivity.[11] Consider the following to improve separation:
-
Switch to a mixed-mode column: These columns utilize both reversed-phase and ion-exchange characteristics, offering unique selectivity for isomers with minor physicochemical differences.[1][4][11]
-
Optimize the mobile phase: Adjusting the pH, buffer concentration, and organic modifier content can significantly impact retention and resolution.[1]
-
Use a core-shell column: These columns provide higher efficiency and speed, which can lead to better separation.[1][4]
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent.[9] | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider using a solvent/anti-solvent system.[9] Concentrate the mother liquor for a second crop of crystals.[9] |
| Product Does Not Crystallize Upon Cooling | The solution is not sufficiently saturated, or the compound is too soluble.[10] | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[10] Add a non-polar anti-solvent dropwise.[10] |
| Presence of Colored Impurities | Persistent colored impurities in the starting material or formed during the reaction. | Treat the hot solution with activated charcoal before filtration.[10] |
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomer Peaks | Insufficient selectivity of the stationary phase. Suboptimal mobile phase conditions. | Use a mixed-mode chromatography column for enhanced selectivity.[1][4] Optimize mobile phase pH, buffer strength, and organic solvent ratio.[1] |
| Peak Tailing | Secondary interactions with the stationary phase. Column overload. | Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the silica. Ensure the sample concentration is within the linear range of the column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. Column temperature variation. | Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a consistent temperature.[12] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Isomer Purity Analysis
This protocol outlines a general method for the purity analysis of substituted aminobenzoate isomers.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[12]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.[12]
-
Phosphoric acid or formic acid for mobile phase modification.[1][12]
-
Reference standards for each isomer.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1] The exact ratio should be optimized for the specific isomers. Filter and degas the mobile phase.[4]
-
Standard Solutions: Prepare individual stock solutions of each isomer in the mobile phase (e.g., 0.1 mg/mL). Create a mixed standard solution containing all isomers.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[4]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 10 µL[12]
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: Determined by the UV absorbance maximum of the analytes (e.g., 235 nm or 254 nm).[1][12]
4. Data Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the isomers.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity.[4]
Protocol 2: Recrystallization for Purification
This protocol provides a general procedure for the purification of a substituted aminobenzoate by recrystallization.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[13]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[10]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[10]
Visualizations
Caption: A typical workflow for the purification and analysis of substituted aminobenzoate isomers.
Caption: Troubleshooting logic for poor HPLC separation of aminobenzoate isomers.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. science.uct.ac.za [science.uct.ac.za]
preventing the hydrolysis of Methyl 2-amino-4-methylbenzoate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methyl 2-amino-4-methylbenzoate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1][2] For this compound, this means it degrades into 2-amino-4-methylbenzoic acid and methanol. This reaction can be catalyzed by either acids or bases.[1][2] During an aqueous workup, the very solutions used to neutralize catalysts and remove impurities (like dilute acids or bases) create the ideal environment for this unwanted hydrolysis, which can significantly decrease the yield of your desired product.[1]
Q2: What are the common signs that my product is hydrolyzing during workup?
A2: The primary indicators of unintended hydrolysis are a lower-than-expected final yield and the reappearance of the starting carboxylic acid (2-amino-4-methylbenzoic acid). You can confirm this using analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.[1]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to 2-amino-4-methylbenzoic acid.[1]
-
IR Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.[1]
Q3: Which workup steps pose the greatest risk for hydrolysis?
A3: Any step involving contact with aqueous acidic or basic solutions presents a risk. The highest risk steps are:
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.[1]
-
Base wash: Using a basic solution, such as sodium bicarbonate or sodium hydroxide, to neutralize acid catalysts or remove unreacted acidic starting materials. While necessary, this step can induce base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]
-
Acid wash: Using a dilute acid to remove excess basic reagents. Given that the target molecule has an amino group, acidic washes must be handled carefully to avoid both hydrolysis and undesired salt formation that might affect solubility.
Q4: How does the amino group in this compound affect the workup strategy?
A4: The amino group (-NH₂) is basic. This means that during an acidic wash, it will be protonated to form an ammonium salt (-NH₃⁺). This salt is highly water-soluble and will cause your product to partition into the aqueous layer, leading to significant product loss.[4] Therefore, strong acidic washes should generally be avoided unless the goal is to specifically isolate basic impurities. If an acid wash is necessary, subsequent re-basification of the aqueous layer and re-extraction would be required to recover the product.
Troubleshooting Guide
This guide provides specific recommendations to minimize hydrolysis of this compound during workup.
| Parameter | Problematic Condition | Recommended Action | Rationale |
| Temperature | Workup at room temperature or higher. | Perform all aqueous washes with ice-cold solutions and in a flask submerged in an ice bath. | Lowers the kinetic rate of the hydrolysis reaction.[1] |
| Base Selection | Using strong bases (e.g., NaOH, KOH) for neutralization. | Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] | Strong bases are potent catalysts for saponification. Weak bases are sufficient to neutralize strong acid catalysts while minimizing the rate of ester hydrolysis.[1] |
| pH Control | Extreme acidic or basic pH. | Maintain the pH as close to neutral as possible once the initial acid catalyst has been quenched. If a basic wash is required, a pH of 10-11 can be effective for short periods, followed by immediate extraction.[5] | Both strong acid and strong base catalyze hydrolysis. Minimizing exposure is key.[6] |
| Contact Time | Prolonged exposure to aqueous layers. | Perform extractions and layer separations efficiently and without delay. Do not let the separatory funnel sit for extended periods.[1] | The extent of hydrolysis is proportional to the duration of contact with the aqueous phase.[1] |
| Water Removal | Residual water in the organic layer. | After aqueous washes, wash the organic layer with cold, saturated brine (NaCl solution). Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] | Brine reduces the solubility of the organic product in any remaining aqueous phase and helps to remove dissolved water. Anhydrous drying agents remove trace water, preventing further hydrolysis.[1] |
Experimental Protocols
Optimized Workup Protocol to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching (if applicable): If quenching is necessary, slowly add ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture while maintaining the temperature at 0 °C.
-
Neutralization: To neutralize the acid catalyst (e.g., H₂SO₄), slowly add cold, saturated sodium bicarbonate (NaHCO₃) solution in portions.
-
Caution: This will generate CO₂ gas. Swirl the flask or separatory funnel gently and vent frequently to release pressure.[1]
-
Continue adding NaHCO₃ solution until gas evolution ceases, indicating that all the acid has been neutralized.
-
-
Extraction: Transfer the mixture to a separatory funnel. If the organic layer is less dense than water (e.g., ethyl acetate), drain the lower aqueous layer. If it is denser (e.g., dichloromethane), drain the lower organic layer and retain it. Extract the aqueous layer one or two more times with fresh, cold organic solvent.
-
Combine and Wash: Combine all organic extracts. To remove residual water and water-soluble impurities, wash the combined organic layer with one portion of ice-cold brine.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps and flows freely when the flask is swirled.[1]
-
Isolation: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be performed if necessary (e.g., by column chromatography or recrystallization).
Visualizations
Caption: Troubleshooting workflow for diagnosing ester hydrolysis.
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
References
Technical Support Center: Column Chromatography Purification of Methyl 2-amino-4-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 2-amino-4-methylbenzoate using column chromatography. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Column chromatography is a highly effective method for purifying this compound, particularly for removing colored impurities and byproducts from the synthesis.[1] Recrystallization can also be used, sometimes in conjunction with chromatography for optimal purity.[1][2]
Q2: What are the common impurities to expect in crude this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the specific synthetic route, and residual colored compounds.[1][2] If the synthesis involves the reduction of a nitro group, the corresponding nitro compound may be a significant impurity.[1][3]
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.[2]
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value suggests a pure compound. A broad or depressed melting point indicates the presence of impurities.[2]
Q4: What are the key physical and chemical properties of this compound?
A4: The key properties are summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6933-47-7 |
| Molecular Formula | C₉H₁₁NO₂[4] |
| Molecular Weight | 165.19 g/mol [4] |
| Appearance | White to off-white crystalline solid[1] |
| IUPAC Name | methyl 4-amino-2-methylbenzoate[4] |
Note: Some properties are based on the closely related isomer, Methyl 3-amino-4-methylbenzoate, and are provided as a general reference.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
Table 2: Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tailing or Poor Separation | The basic amino group is interacting strongly with the acidic silica gel stationary phase.[2] | Add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized silica gel column.[2][5] |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the compound. The compound may have decomposed on the silica gel.[6] | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). Check the stability of your compound on silica gel using a 2D TLC test.[6] |
| Final Product is Colored (Yellow/Brown) | Residual colored impurities from the synthesis are co-eluting with the product. The product may be degrading due to prolonged exposure to air or heat. | Perform a charcoal treatment during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1][2] Ensure efficient chromatography to minimize the time the compound spends on the column. |
| Oily Product That Won't Solidify | The presence of impurities is depressing the melting point. Residual solvent remains in the product. | If impurities are present, re-purify by column chromatography.[1] Dry the product under a high vacuum to remove any remaining solvent.[7] Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2] |
| Poor Separation Despite a Large Rf Difference on TLC | The sample was loaded in too large a volume of solvent or a solvent that is too polar. The column was not packed properly, leading to channeling. | Load the sample in a minimal amount of solvent.[8] Consider dry loading the sample onto the column.[2][8][9] Ensure the column is packed uniformly without any air bubbles.[2][9] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Hexanes (or petroleum ether)[10]
-
Ethyl acetate[10]
-
Triethylamine (TEA)[2]
-
Dichloromethane (DCM) (for sample loading)[2]
-
Glass column with stopcock
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Methodology:
-
Mobile Phase Preparation: Prepare a low-polarity mobile phase, for example, 5-10% ethyl acetate in hexanes.[2] Add 0.5-1% triethylamine to the mobile phase to prevent tailing.[2]
-
Column Packing:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[2]
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[2][8]
-
Carefully load this powder onto the top of the packed column.[2][8]
-
-
Elution:
-
Fraction Collection:
-
Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
impact of catalyst choice on the synthesis of Methyl 2-amino-4-methylbenzoate
Technical Support Center: Synthesis of Methyl 2-amino-4-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on how the choice of catalyst impacts the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and what is the role of the catalyst in each?
A1: There are two principal methods for synthesizing this compound, each employing a different class of catalyst:
-
Esterification of 2-amino-4-methylbenzoic acid: This route involves the reaction of 2-amino-4-methylbenzoic acid with methanol. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Common catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂).[1]
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Reduction of Methyl 4-methyl-2-nitrobenzoate: This method starts with the corresponding nitro compound, which is then reduced to the amine. This is typically achieved through catalytic hydrogenation, where a metal catalyst facilitates the reaction between the nitro compound and a hydrogen source.[2][3] Widely used catalysts for this transformation are Palladium on carbon (Pd/C) and Raney Nickel.[2][4]
Q2: How does the choice of acid catalyst affect the esterification of 2-amino-4-methylbenzoic acid?
A2: The choice between catalysts like sulfuric acid (a classic Fischer esterification) and thionyl chloride can significantly impact reaction conditions, yield, and work-up procedures. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst.[1] This method often proceeds under milder conditions and can lead to very high yields.[1][4] However, thionyl chloride is corrosive and requires careful handling. Sulfuric acid is a less expensive and common reagent but may require longer reaction times or higher temperatures to drive the equilibrium towards the product.[5][6]
Q3: What factors should be considered when choosing a hydrogenation catalyst for the reduction of Methyl 4-methyl-2-nitrobenzoate?
A3: Catalyst selection is critical for achieving high yield and purity.
-
Palladium on carbon (Pd/C): This is a highly efficient and widely used catalyst for nitro group reductions. It typically offers excellent yields and clean reactions under relatively mild conditions (e.g., room temperature, moderate hydrogen pressure).[2] It is generally preferred for its high activity and selectivity.
-
Raney Nickel: This is a more cost-effective alternative to palladium catalysts.[4] It is also highly active but can sometimes be pyrophoric and may require higher pressures or temperatures.[3] Its preparation and handling require specific safety precautions.
-
Other Catalysts: While less common for this specific transformation, other catalysts like platinum on carbon (Pt/C) or various homogenous catalysts could also be employed, each with its own profile of activity, selectivity, and cost.[7]
Troubleshooting and Optimization
Problem 1: Low yield in the esterification of 2-amino-4-methylbenzoic acid.
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous methanol. Water can hydrolyze the acid catalyst or the ester product, reducing the yield.[3] |
| Incomplete Reaction | The esterification is an equilibrium reaction. Increase the reflux time or use a larger excess of methanol to shift the equilibrium towards the product.[2] |
| Catalyst Inactivity | If using sulfuric acid, ensure it is concentrated. If using thionyl chloride, ensure it has not degraded due to improper storage. |
| Improper Work-up | During neutralization with a base (e.g., NaHCO₃), ensure the pH is adjusted carefully to prevent hydrolysis of the ester product. The pKa of the protonated amino group should be considered.[5] |
Problem 2: Incomplete reduction or side product formation during catalytic hydrogenation.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Ensure the starting material and solvent are free from impurities (e.g., sulfur compounds) that can poison the catalyst. |
| Insufficient Hydrogen | Ensure the system is properly sealed and that there is an adequate supply of hydrogen gas at the recommended pressure.[2] |
| Poor Catalyst Activity | The catalyst may be old or have been improperly handled. Use fresh, high-quality catalyst. Increase catalyst loading if necessary, but be mindful of cost. |
| Formation of Azo/Azoxy Byproducts | Incomplete reduction can lead to dimeric side products. Ensure sufficient hydrogen and catalyst are used, and allow the reaction to proceed to completion.[2] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the two main routes. Data is representative and may vary based on specific experimental conditions.
| Parameter | Route 1: Esterification | Route 2: Catalytic Hydrogenation |
| Starting Material | 2-amino-4-methylbenzoic acid | Methyl 4-methyl-2-nitrobenzoate |
| Catalyst | A) SOCl₂ [1][4] | B) H₂SO₄ [5] |
| Catalyst Loading | ~2.2 eq | Catalytic (e.g., 10 mol%) |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Reported Yield | >95% | ~60-85% |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol [1][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 25 mL per 1 g of acid).
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Carefully add the residue to ice water and neutralize to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) [2]
-
Reaction Setup: Dissolve Methyl 4-methyl-2-nitrobenzoate (1.0 eq) in methanol (approx. 30 mL per 1 g of ester) in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5% by weight of the starting material) to the solution.
-
Hydrogenation: Place the vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas to a pressure of 40-50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8-24 hours, monitoring the uptake of hydrogen. The reaction progress can also be monitored by TLC.
-
Work-up & Purification: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the product.
Visualizations
Caption: Primary synthesis pathways for this compound.
Caption: A workflow for troubleshooting low product yield.
Caption: Logical relationships between an issue, its causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
strategies to minimize byproduct formation in Methyl 2-amino-4-methylbenzoate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-amino-4-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on minimizing byproduct formation.
Issue 1: Low Yield and Presence of Multiple Spots on TLC
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction: The reaction has not gone to completion, leaving starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. | Increased conversion of starting material to the desired product. |
| Side Reactions: Formation of byproducts due to suboptimal reaction conditions. | Control the reaction temperature carefully. For esterification, use a moderate temperature to avoid degradation. For nitro group reduction, maintain a low temperature to prevent over-reduction or side reactions. | Minimized formation of byproducts, leading to a cleaner product and higher yield. |
| Impure Reagents: Use of old or impure starting materials or reagents. | Ensure all starting materials and reagents are of high purity and are properly stored. Use freshly distilled solvents. | Reduced likelihood of side reactions caused by impurities. |
Issue 2: Formation of a Colored Impurity
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation of the Amino Group: The aniline product is susceptible to air oxidation, which can form colored impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | Prevention of oxidation and formation of colored byproducts. |
| Nitration Byproducts: If the synthesis involves the reduction of a nitro group, residual starting material or dinitro byproducts can be present. | Ensure complete reduction by using an appropriate excess of the reducing agent and monitoring the reaction by TLC. | Complete conversion of the nitro starting material, eliminating this source of colored impurities. |
| Azo Compound Formation: In reactions involving the amino group, such as diazotization followed by reduction, the formation of colored azo compounds is a possible side reaction. | Maintain a low temperature (0-5 °C) during any diazotization step to ensure the stability of the diazonium salt. | Suppression of the coupling reaction that leads to azo compound formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the esterification of 2-amino-4-methylbenzoic acid?
Common byproducts include unreacted starting material (2-amino-4-methylbenzoic acid), the formation of an amide byproduct through intermolecular reaction between the amino and carboxylic acid groups of two molecules, and potential decarboxylation of the starting material under harsh heating conditions.
Q2: How can I minimize the formation of the amide byproduct during Fischer esterification?
To minimize amide formation, it is crucial to use a sufficient excess of the alcohol (methanol) and a strong acid catalyst (like sulfuric acid or HCl gas). The reaction should be carried out at a moderate temperature (refluxing methanol) to favor esterification over amidation.
Q3: What are the typical byproducts when synthesizing this compound by reducing Methyl 2-nitro-4-methylbenzoate?
Byproducts can include the corresponding hydroxylamine and nitroso intermediates if the reduction is incomplete. Over-reduction is also a possibility, though less common for this specific transformation. Additionally, azoxy and azo compounds can form through condensation reactions of the intermediates.
Q4: Which reducing agent is best for the conversion of Methyl 2-nitro-4-methylbenzoate to the desired aniline?
Common and effective reducing agents include tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups.
Q5: How can I effectively purify the final product, this compound?
The most common method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-4-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a base such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of Methyl 2-nitro-4-methylbenzoate
-
Reaction Setup: Dissolve Methyl 2-nitro-4-methylbenzoate in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Reducing Agent:
-
Using SnCl₂: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating.
-
Using Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup:
-
For SnCl₂: Quench the reaction by adding a strong base (e.g., NaOH solution) until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
-
Purification: Concentrate the organic solution and purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Validation & Comparative
comparison of synthesis methods for methyl aminobenzoate isomers
A Comparative Guide to the Synthesis of Methyl Aminobenzoate Isomers
This guide provides a detailed comparison of common synthesis methods for the three isomers of methyl aminobenzoate: methyl 2-aminobenzoate (methyl anthranilate), methyl 3-aminobenzoate, and methyl 4-aminobenzoate. The performance of each method is evaluated based on reaction yields, conditions, and starting materials, supported by experimental data from various sources. Detailed protocols for key reactions and visualizations of the synthetic workflows are included to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their application.
Synthesis of Methyl 2-Aminobenzoate (Methyl Anthranilate)
Methyl 2-aminobenzoate is a valuable compound used in the fragrance and flavor industry. Common synthetic routes to this isomer include the Hofmann rearrangement of phthalimide derivatives and the direct esterification of anthranilic acid.
Comparison of Synthesis Methods for Methyl 2-Aminobenzoate
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Hofmann Rearrangement | Phthalic anhydride, Ammonia | Sodium hydroxide, Sodium hypochlorite, Methanol | 90-98.4% | High yield, avoids direct handling of anthranilic acid | Multi-step process, involves strong bases and oxidizing agents | [1][2] |
| Fischer Esterification | Anthranilic acid, Methanol | Acid catalyst (e.g., H₂SO₄, HCl) | Moderate to Good | Direct, one-step reaction | Esterification can be challenging due to the ortho-amino group | [3] |
| Reduction of Methyl 2-Nitrobenzoate | Methyl 2-nitrobenzoate | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Good to Excellent | High yield, clean reaction with catalytic hydrogenation | Requires preparation of the nitro-ester precursor | [4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Aminobenzoate via Hofmann Rearrangement [5]
This method involves the reaction of phthalimide with sodium hypochlorite in an alkaline medium, followed by reaction with methanol.
-
Amidation: In a reaction vessel, combine phthalic anhydride (1 equivalent) with a concentrated aqueous solution of ammonia at a temperature below 30°C to form ammonium o-carboxamide benzoate.
-
Hofmann Rearrangement & Esterification: Add a solution of sodium hydroxide, followed by the dropwise addition of sodium hypochlorite solution while maintaining a low temperature. Subsequently, add methanol to the reaction mixture.
-
Hydrolysis and Isolation: The reaction mixture is then heated to hydrolyze the intermediate, followed by cooling to precipitate the product. The crude methyl anthranilate is isolated by filtration and can be purified by distillation. A reported yield for a similar process is up to 91.4% with a purity of 99.8%.[6]
Workflow for Hofmann Rearrangement Synthesis of Methyl 2-Aminobenzoate
Caption: Hofmann rearrangement for methyl 2-aminobenzoate synthesis.
Synthesis of Methyl 3-Aminobenzoate
Methyl 3-aminobenzoate is a common intermediate in organic synthesis. The primary methods for its preparation are the esterification of 3-aminobenzoic acid and the reduction of methyl 3-nitrobenzoate.
Comparison of Synthesis Methods for Methyl 3-Aminobenzoate
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Fischer Esterification | 3-Aminobenzoic acid, Methanol | Thionyl chloride (SOCl₂) or H₂SO₄ | Good to Excellent | Direct, one-step reaction | Requires careful handling of thionyl chloride or strong acids | [7] |
| Catalytic Hydrogenation | Methyl 3-nitrobenzoate | H₂, Palladium on carbon (Pd/C) | Quantitative | High yield, clean reaction, mild conditions | Requires specialized hydrogenation equipment | [8][9] |
| Reduction with SnCl₂ | Methyl 3-nitrobenzoate | Tin(II) chloride (SnCl₂) | Good | Effective for substrates sensitive to catalytic hydrogenation | Stoichiometric amounts of metal reagent, waste disposal | [4] |
Experimental Protocols
Protocol 2: Synthesis of Methyl 3-Aminobenzoate via Fischer Esterification with Thionyl Chloride [7]
-
Reaction Setup: Dissolve 3-aminobenzoic acid (1 equivalent) in methanol. Cool the solution to 0°C.
-
Esterification: Slowly add thionyl chloride (2.5 equivalents) dropwise to the cooled solution. After the addition, reflux the mixture for 24 hours.
-
Work-up and Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of Methyl 3-Aminobenzoate via Catalytic Hydrogenation [8]
-
Reaction Setup: In a hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically 1 atm or higher pressure). Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Isolation: Vent the hydrogen and purge with an inert gas. Filter the reaction mixture through celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product.
Workflow for Synthesis of Methyl 3-Aminobenzoate
Caption: Synthetic routes to methyl 3-aminobenzoate.
Synthesis of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is an important intermediate in the synthesis of pharmaceuticals and dyes. The most common synthetic approaches are Fischer esterification and the reduction of its nitro precursor.
Comparison of Synthesis Methods for Methyl 4-Aminobenzoate
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Fischer Esterification | 4-Aminobenzoic acid, Methanol | H₂SO₄ | ~64% | Direct, one-step reaction | Moderate yield, requires strong acid | [10] |
| Reaction with Methyl Salicylate | 4-Aminobenzoic acid, Methyl salicylate | K₂CO₃, DMA | 79% | Good yield | Requires higher temperature and longer reaction time | [11] |
| Reduction of Methyl 4-Nitrobenzoate | Methyl 4-nitrobenzoate | Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | Good to Excellent | High yield, various reducing agents can be used | Requires preparation of the nitro-ester precursor | [4] |
Experimental Protocols
Protocol 4: Synthesis of Methyl 4-Aminobenzoate via Fischer Esterification [10][12]
-
Reaction Setup: Dissolve 4-aminobenzoic acid (1 equivalent) in a large excess of methanol.
-
Esterification: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. Heat the mixture to reflux for several hours (e.g., 2-6 hours). The progress can be monitored by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and neutralize with a base such as sodium bicarbonate solution until the pH is approximately 8. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water. The crude product can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture. A reported yield for this method is 64%.[10]
Workflow for Synthesis of Methyl 4-Aminobenzoate
Caption: Synthetic routes to methyl 4-aminobenzoate.
Conclusion
The choice of the optimal synthesis method for a particular methyl aminobenzoate isomer depends on several factors, including the desired yield, scale of the reaction, availability and cost of starting materials, and the laboratory equipment at hand.
-
For methyl 2-aminobenzoate , the Hofmann rearrangement starting from phthalic anhydride offers the highest reported yields and is a robust industrial method.
-
For methyl 3-aminobenzoate , catalytic hydrogenation of the corresponding nitro-ester provides a clean and high-yielding route, while Fischer esterification with thionyl chloride is a good alternative if hydrogenation equipment is not available.
-
For methyl 4-aminobenzoate , the reaction with methyl salicylate provides a higher yield than the direct Fischer esterification. However, the reduction of methyl 4-nitrobenzoate is also a highly effective and commonly used method.
Researchers should carefully consider the advantages and disadvantages of each method outlined in this guide to make an informed decision for their specific synthetic needs.
References
- 1. CN101948400B - Preparation method of methyl anthranilate - Google Patents [patents.google.com]
- 2. CN101948400A - Preparation method of methyl anthranilate - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Validating the Structure of Methyl 2-amino-4-methylbenzoate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a detailed comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Methyl 2-amino-4-methylbenzoate, alongside alternative analytical techniques.
This document outlines the expected spectral data from ¹H and ¹³C NMR, offers detailed experimental protocols, and presents a comparative analysis with other common spectroscopic methods. All quantitative data is summarized in clear, structured tables for ease of comparison.
Structural Elucidation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to piece together the molecular structure.
Predicted ¹H NMR Spectral Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. Disclaimer: This data is predicted by computational algorithms and should be used as a reference. Experimental values may vary.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | Doublet | 1H | Aromatic H (Position 6) |
| ~6.5 - 6.6 | Doublet | 1H | Aromatic H (Position 5) |
| ~6.4 - 6.5 | Singlet | 1H | Aromatic H (Position 3) |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.2 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data for this compound
The table below details the predicted ¹³C NMR chemical shifts for this compound. Disclaimer: This data is computationally predicted and serves as a guideline. Actual experimental results may differ.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~168 | C=O (Ester) |
| ~150 | C-NH₂ (Position 2) |
| ~145 | C-CH₃ (Position 4) |
| ~132 | Aromatic C-H (Position 6) |
| ~115 | Aromatic C-H (Position 5) |
| ~112 | Aromatic C-H (Position 3) |
| ~110 | Aromatic C (Position 1) |
| ~51 | -OCH₃ |
| ~21 | -CH₃ |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound, incorporating both primary NMR analysis and complementary techniques.
Caption: Workflow for the structural validation of a synthesized organic compound.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone of structural elucidation, a comprehensive validation often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (with high resolution MS), fragmentation patterns. | High sensitivity, small sample requirement. | Isomers are often indistinguishable, provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple to operate, good for identifying functional groups. | Complex spectra can be difficult to interpret fully, does not provide information on the overall carbon skeleton. |
| Chromatography (GC/LC) | Purity of the sample, separation from impurities. | Excellent for assessing purity and for hyphenation with MS. | Does not provide structural information on its own. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts to 0 ppm.
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) with a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals in both spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.
A Comparative Analysis of the Reactivity of Aminobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the amino and carboxyl groups on a benzene ring significantly influences the chemical reactivity of aminobenzoate isomers. This guide provides a detailed comparative analysis of the reactivity of ortho-, meta-, and para-aminobenzoate, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.
Executive Summary
The reactivity of aminobenzoate isomers is a nuanced interplay of electronic and steric effects. The ortho-isomer exhibits unique reactivity, particularly in intramolecularly catalyzed reactions, due to the proximity of the amino and carboxyl groups. The para-isomer's reactivity is primarily dictated by the strong electron-donating resonance effect of the amino group. The meta-isomer often displays intermediate reactivity, as the electronic effects of the two functional groups are less directly conjugated.
Data Presentation
The following table summarizes key quantitative data to facilitate a direct comparison of the aminobenzoate isomers.
| Property | Ortho-Aminobenzoate | Meta-Aminobenzoate | Para-Aminobenzoate |
| pKa (Carboxylic Acid) | ~4.78[1] | ~4.55[1] | ~2.38[2] |
| pKa (Ammonium Ion) | ~2.05 | ~3.12 | ~4.85[2] |
| Relative Rate of Ester Hydrolysis | 50-100 (relative to para) | ~0.06 (relative to methyl benzoate) | 1 |
| Electrophilic Aromatic Substitution | Highly activated, ortho- and para-directing. Prone to oxidation and polysubstitution. | Activated, ortho- and para-directing to the amino group. | Highly activated, ortho-directing. |
| Nucleophilicity of Amino Group | Sterically hindered, reduced nucleophilicity. | Moderately nucleophilic. | Readily available for nucleophilic attack. |
Comparative Reactivity Analysis
Acidity and Basicity (pKa)
The acidity of the carboxylic acid group and the basicity of the amino group are fundamental to understanding the reactivity of aminobenzoate isomers. The para-isomer is the most acidic, with a pKa of approximately 2.38 for the carboxylic acid, due to the effective resonance delocalization of the carboxylate's negative charge, which is enhanced by the electron-donating amino group.[2] In contrast, the ortho-isomer is the least acidic, with a pKa of around 4.78.[1] This is attributed to intramolecular hydrogen bonding between the amino group and the carboxylic acid, which stabilizes the protonated form.[3] The meta-isomer has an intermediate acidity.[1]
Conversely, the basicity of the amino group, as indicated by the pKa of its conjugate acid (the ammonium ion), is highest for the para-isomer (pKa ~4.85) and lowest for the ortho-isomer.[2] This trend reflects the availability of the nitrogen lone pair for protonation, which is influenced by the electronic effects of the carboxyl group.
Hydrolysis of Aminobenzoate Esters
The position of the amino group dramatically affects the rate of hydrolysis of aminobenzoate esters. Esters of ortho-aminobenzoic acid hydrolyze 50 to 100 times faster than their para-substituted counterparts. This significant rate enhancement is due to intramolecular general base catalysis, where the neighboring amino group facilitates the nucleophilic attack of water on the ester carbonyl group.
A study on the basic hydrolysis of methyl benzoates provided a rate constant (k) of 0.06 M⁻¹min⁻¹ for methyl p-aminobenzoate. In the same study, the rate constant for methyl m-aminobenzoate was not explicitly provided, but the trend for electron-donating groups suggests it would be slower than unsubstituted methyl benzoate (k = 1.7 M⁻¹min⁻¹) but likely faster than the p-methoxy substituted ester (k = 0.42 M⁻¹min⁻¹).
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. However, the reactivity and product distribution are highly dependent on the isomer and reaction conditions.
-
Ortho- and Para-Aminobenzoate: These isomers are highly activated towards electrophilic attack. The strong activation by the amino group can lead to challenges such as polysubstitution and oxidation of the amino group, especially under harsh reaction conditions like nitration with strong acids.[4] For instance, the bromination of ortho- and para-aminobenzoic acid can readily lead to di- and tri-brominated products.[4] To achieve monosubstitution, it is often necessary to protect the amino group, for example, by acetylation.[4]
-
Meta-Aminobenzoate: In the meta-isomer, the activating effect of the amino group and the deactivating effect of the carboxyl group are not in direct conjugation. The amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the carboxyl group directs to the meta position (positions 4 and 6). This can result in a mixture of products upon electrophilic substitution.
In strong acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion, which is a deactivating and meta-directing group. This leads to a significant proportion of the meta-nitro product, even when starting with the ortho or para isomer. For example, the nitration of aniline in a strong acid medium yields approximately 51% para-, 47% meta-, and 2% ortho-nitroaniline.
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group is crucial for reactions where it acts as a nucleophile, such as in the synthesis of amides or in SN2 reactions.
-
Para-Aminobenzoate: The amino group is readily accessible and exhibits the highest nucleophilicity among the three isomers, consistent with its higher basicity.
-
Meta-Aminobenzoate: The nucleophilicity is moderate, influenced by the electron-withdrawing inductive effect of the meta-carboxyl group.
-
Ortho-Aminobenzoate: The nucleophilicity of the amino group is significantly reduced due to steric hindrance from the adjacent carboxyl group.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the aminobenzoate isomers.
Materials:
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Aminobenzoate isomer sample
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh about 0.1 g of the aminobenzoate isomer and dissolve it in 100 mL of deionized water. For sparingly soluble isomers, a co-solvent like ethanol may be used, and the pKa value should be corrected.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
To determine the pKa of the carboxylic acid, titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small volume (e.g., 0.5 mL) of titrant.
-
To determine the pKa of the ammonium ion, first, add an excess of standardized 0.1 M HCl to the aminobenzoate solution to fully protonate the amino group. Then, titrate the resulting solution with the standardized 0.1 M NaOH solution, recording the pH as described above.
-
Plot the pH versus the volume of NaOH added to generate titration curves.
-
The pKa value is the pH at the half-equivalence point of the titration curve.
Comparative Hydrolysis of Methyl Aminobenzoate Isomers
Objective: To compare the rates of basic hydrolysis of methyl ortho-, meta-, and para-aminobenzoate.
Materials:
-
Methyl ortho-aminobenzoate, methyl meta-aminobenzoate, and methyl para-aminobenzoate
-
0.1 M NaOH solution
-
Quenching solution (e.g., 0.1 M HCl)
-
UV-Vis spectrophotometer or HPLC system
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of each methyl aminobenzoate isomer in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mM).
-
In separate reaction vessels maintained at a constant temperature (e.g., 25°C) in a water bath, initiate the hydrolysis by adding a known volume of the ester stock solution to a pre-warmed 0.1 M NaOH solution. The final concentration of the ester should be significantly lower than that of NaOH to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of the quenching solution.
-
Analyze the concentration of the remaining ester or the formed aminobenzoic acid in the quenched samples using a suitable analytical method. UV-Vis spectrophotometry can be used by monitoring the change in absorbance at a wavelength where the reactant and product have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the ester and the acid.
-
Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of NaOH.
-
Compare the second-order rate constants for the three isomers.
Competitive Bromination of Aminobenzoic Acid Isomers
Objective: To qualitatively compare the reactivity of the three aminobenzoate isomers towards electrophilic bromination.
Materials:
-
Ortho-, meta-, and para-aminobenzoic acid
-
Bromine
-
Glacial acetic acid
-
Sodium thiosulfate solution
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for visualization
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the three aminobenzoate isomers in glacial acetic acid.
-
In a separate container, prepare a dilute solution of bromine in glacial acetic acid. The amount of bromine should be substoichiometric to the total amount of aminobenzoic acids (e.g., 0.5 equivalents).
-
Slowly add the bromine solution dropwise to the stirred solution of the aminobenzoate isomers at room temperature.
-
After the addition is complete, stir the reaction mixture for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a few drops of sodium thiosulfate solution to consume any unreacted bromine.
-
Spot the reaction mixture onto a TLC plate alongside standards of the starting materials and expected brominated products (if available).
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp. The isomer that has been consumed to the greatest extent and has formed the most product is the most reactive towards electrophilic bromination. The relative intensities of the product spots will provide a qualitative measure of the relative reactivity.
Visualizations
Caption: Factors influencing the reactivity of aminobenzoate isomers.
Caption: Comparative hydrolysis pathways of ortho- and para-aminobenzoate esters.
Caption: Workflow for a competitive reactivity experiment.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl Anthranilate Derivatives in Oncology and Microbiology
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of a series of novel organodiselenide-tethered methyl anthranilate derivatives, evaluating their performance as potential anticancer and antimicrobial agents. The data presented herein is derived from rigorous experimental evaluation, offering a clear perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Anticancer Activity: A Quantitative Comparison
The in vitro cytotoxic activity of the synthesized methyl anthranilate derivatives was evaluated against two human cancer cell lines: hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, with Adriamycin as a standard reference compound. The results are summarized in Table 1.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Methyl Anthranilate Derivatives
| Compound ID | R Group | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4 | -SeCN | >100 | >100 |
| 5 | Dimer | 10.12 ± 0.3 | 12.33 ± 0.4 |
| 6 | -Se-CH₃ | 8.25 ± 0.2 | 9.87 ± 0.3 |
| 14 | -Se-CH₃ (at position 5) | 3.57 ± 0.1 | 5.12 ± 0.2 |
| 15 | -Se-CH₂-Ph | 6.78 ± 0.2 | 8.15 ± 0.3 |
| Adriamycin | - | 4.50 ± 0.2 | 6.20 ± 0.2 |
Data is presented as mean ± standard deviation.
From the data, a clear structure-activity relationship emerges. The introduction of a methylselanyl (-Se-CH₃) group at position 5 of the methyl anthranilate scaffold (Compound 14 ) resulted in the most potent anticancer activity, surpassing the efficacy of the standard drug Adriamycin against the HepG2 cell line.[1] The dimeric form (Compound 5 ) and the benzylselanyl derivative (Compound 15 ) also exhibited significant cytotoxicity.[1] In contrast, the selenocyanate derivative (Compound 4 ) was found to be inactive.[1]
Antimicrobial Activity Profile
The synthesized compounds were also screened for their antimicrobial properties against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The percentage of inhibition was determined and is presented in Table 2.
Table 2: Antimicrobial Activity (% Inhibition) of Methyl Anthranilate Derivatives
| Compound ID | R Group | S. aureus (% Inhibition) | E. coli (% Inhibition) | C. albicans (% Inhibition) |
| 4 | -SeCN | 71.4 | 56.5 | 70.8 |
| 5 | Dimer | - | - | - |
| 6 | -Se-CH₃ | 76.2 | 60.9 | 75.0 |
| 9 | Azoic derivative | 71.4 | 60.9 | 83.3 |
| 14 | -Se-CH₃ (at position 5) | 90.5 | 91.3 | 100 |
| 15 | -Se-CH₂-Ph | 66.7 | 52.2 | 79.2 |
Data not available for all compounds across all strains in the initial screening.
Compound 14 again demonstrated superior biological activity, exhibiting potent and broad-spectrum antimicrobial effects.[1] Notably, it achieved 100% inhibition of C. albicans, comparable to the standard antifungal drug Clotrimazole.[1] The azoic derivative (Compound 9 ) also showed strong antifungal activity.[2]
Experimental Protocols
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the methyl anthranilate derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]
-
Cell Seeding: Human cancer cell lines (HepG2 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds, a vehicle control (DMSO, not exceeding 0.1%), and a positive control (Doxorubicin).
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 value was determined.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds was evaluated using a broth microdilution or agar diffusion method.[4][5]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific cell density.
-
Compound Dilution: Serial dilutions of the test compounds were prepared in the respective broth within a 96-well microplate.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Data Collection: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth. For initial screening, the percentage of inhibition at a fixed concentration was calculated by comparing the optical density of the treated wells with the control wells.
Visualizing the Research Workflow
The following diagram illustrates the general workflow from the synthesis of the methyl anthranilate derivatives to their biological evaluation.
Caption: Workflow for the synthesis and biological evaluation of methyl anthranilate derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Methyl 2-amino-4-methylbenzoate: HPLC and Alternatives
For researchers and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Methyl 2-amino-4-methylbenzoate, a key building block in organic synthesis, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV Method
This protocol outlines a standard gradient RP-HPLC method coupled with UV detection for the purity determination of this compound.
a. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis DAD at 245 nm.
b. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
c. System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.[2]
d. Calculation of Purity: The purity is calculated by the area normalization method, assuming all impurities have a similar response factor to the main peak. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Analytical Methods
While HPLC is the primary choice, other techniques can provide complementary information or be used for specific purposes.
a. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is highly effective for analyzing volatile and thermally stable compounds.[3] For aromatic amines like this compound, it can be particularly useful for identifying volatile impurities not easily detected by HPLC. However, the amino group may require derivatization to improve peak shape and thermal stability.[4][5]
Experimental Protocol: GC-MS Method
i. Instrumentation and Conditions:
-
System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL (Split mode, 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
ii. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of Dichloromethane to obtain a solution of 1 mg/mL.
b. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique used for preliminary purity checks, reaction monitoring, and identifying the number of components in a mixture.[6] It is primarily a screening tool and lacks the quantitative accuracy of HPLC or GC.[2]
Experimental Protocol: TLC Method
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): Ethyl Acetate/Hexane (30:70 v/v).
-
Sample Preparation: Dissolve a small amount of the sample in Ethyl Acetate.
-
Procedure: Spot the dissolved sample onto the TLC plate, allow it to dry, and place the plate in a developing chamber saturated with the mobile phase. After the solvent front has moved up the plate, remove the plate, and visualize the spots under UV light (254 nm).
Comparative Data and Performance
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.
Table 1: Comparison of Key Performance Parameters
| Parameter | HPLC-UV | GC-MS | TLC |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[2] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2] | Differential migration on a solid stationary phase with a liquid mobile phase.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Excellent for volatile and thermally stable compounds. | Qualitative or semi-quantitative screening.[2] |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Limit of Quantitation | ~0.05% | ~0.01% | > 1% |
| Analysis Time | 20-30 minutes per sample | 20-30 minutes per sample | 5-10 minutes per sample |
| Precision (RSD) | < 2% | < 5% | Not applicable (Semi-quantitative) |
| Cost (Instrument) | High | Very High | Low |
Table 2: Illustrative Purity Assessment Data
| Method | Purity (%) | Number of Impurities Detected | Comments |
| HPLC-UV | 99.52% | 3 | Accurate quantitation of the main peak and non-volatile impurities. |
| GC-MS | 99.45% | 4 (2 additional volatile) | Confirmed main peak identity via mass spectrum. Detected volatile impurities missed by HPLC. |
| TLC | ~99% (visual) | 2 | Rapid confirmation of the main spot and detection of major impurities. |
Workflow and Method Selection Visualizations
The following diagrams illustrate the general workflow for purity analysis and a decision-making process for method selection.
Conclusion
For routine, high-precision purity assessment of this compound, a validated RP-HPLC method is the technique of choice. It offers excellent quantitation, robustness, and selectivity for the main compound and its typical non-volatile impurities.
GC-MS serves as an essential complementary technique, invaluable for the structural elucidation of unknown impurities via mass spectrometry and for detecting volatile contaminants that may be missed by HPLC. For complete and comprehensive characterization, employing both HPLC and GC-MS is recommended.
TLC remains a practical and cost-effective tool for rapid, qualitative checks, such as monitoring the progress of a chemical reaction or performing preliminary screening of multiple samples before committing to more resource-intensive methods.
References
- 1. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdc.gov [cdc.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Ortho, Meta, and Para Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biological effects of the three isomers of aminobenzoic acid: ortho-aminobenzoate (anthranilic acid), meta-aminobenzoate, and para-aminobenzoate (PABA). The positional isomerism of the amino group on the benzoic acid ring significantly influences the physicochemical properties and, consequently, the biological activities of these compounds. This document outlines their distinct pharmacological profiles, metabolic pathways, and toxicological data, supported by experimental findings.
Executive Summary
-
Ortho-Aminobenzoate (Anthranilic Acid): Derivatives of this isomer are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.
-
Meta-Aminobenzoic Acid: This isomer is the least explored of the three. Its primary known biological interaction is its absorption via a carrier-mediated transport system, which is slower than that of PABA.[1]
-
Para-Aminobenzoic Acid (PABA): Widely recognized as a precursor in bacterial folic acid synthesis, making it a target for sulfonamide antibiotics. It is also used in sunscreens for its UVB-absorbing properties.
Data Presentation
Comparative Efficacy
The following tables summarize key quantitative data related to the efficacy of ortho and para-aminobenzoate derivatives.
Table 1: Anti-inflammatory Activity of Ortho-Aminobenzoate Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Mefenamic Acid | 21.2 | 7.3 |
| JS-3 | >100 | 8.1 |
| JS-4 | 59 | 4.3 |
IC50: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Para-Aminobenzoate Derivatives
| Derivative | Organism | MIC (µg/mL) |
| Thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, S. aureus, B. subtilis, E. coli | 2–10 |
| Benzimidazole derivative | L. monocytogenes | 15.62 |
| Schiff base derivative | Methicillin-resistant S. aureus | 15.62 µM |
MIC: Minimum Inhibitory Concentration.
Comparative Toxicity
The acute toxicity of the aminobenzoate isomers is presented below.
Table 3: Acute Oral Toxicity (LD50)
| Isomer | Animal Model | LD50 (mg/kg) |
| Ortho-Aminobenzoate | Rat | 4549, 5410[1][2] |
| Mouse | 1400[1][2] | |
| Meta-Aminobenzoate | Mouse | 6300 |
| Para-Aminobenzoate | Rat | >6000[3][4][5] |
| Mouse | 2850[6] |
LD50: The median lethal dose.
Signaling and Metabolic Pathways
The distinct biological roles of the aminobenzoate isomers are rooted in their interaction with specific cellular and metabolic pathways.
Ortho-Aminobenzoate: Inhibition of the Arachidonic Acid Pathway
Derivatives of anthranilic acid, such as mefenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are central to the metabolic pathway of arachidonic acid, converting it into prostaglandins, which are key mediators of inflammation, pain, and fever.
Para-Aminobenzoic Acid: Bacterial Folate Synthesis
PABA is an essential precursor for the synthesis of folic acid in many bacteria. This pathway is a critical target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. Humans do not synthesize folate from PABA and therefore rely on dietary folate.
Recent studies on a PABA derivative, DAB-2-28, have indicated its potential to inhibit the phosphorylation of key transcriptional factors involved in the epithelial-mesenchymal transition (EMT) in breast cancer cells, such as NFκB, STAT3, SMAD2, and AKT. This suggests that PABA and its derivatives may have roles in other signaling pathways beyond folate synthesis.
Meta-Aminobenzoic Acid
The specific signaling pathways and detailed biological effects of meta-aminobenzoic acid are not as well-documented as its ortho and para counterparts. It is known to be absorbed via a carrier-mediated transport system, though at a slower rate than PABA.[1] Further research is required to fully elucidate its therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of aminobenzoate isomers.
COX Inhibition Assay
This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, heme, and COX enzyme to the wells of a microplate.
-
Add the test compounds to the respective wells.
-
Pre-incubate the plate at the reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at the reaction temperature.
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of PGE2 produced using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against various bacterial strains.
Materials:
-
Test compound.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).
-
Sterile 96-well plates or petri dishes.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on cell viability.
Objective: To determine the IC50 of a test compound on a specific cell line.
Materials:
-
Human cancer cell line (e.g., HepG2).
-
Complete culture medium.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a generalized workflow for the initial screening of the biological activities of aminobenzoate derivatives.
Conclusion
The isomeric forms of aminobenzoic acid present distinct and valuable pharmacological profiles. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid and its derivatives have diverse applications ranging from antimicrobial to potential anticancer therapies. The therapeutic potential of meta-aminobenzoic acid remains an area with significant opportunities for future research. This comparative guide provides a foundational understanding for researchers and professionals in drug discovery and development to explore the diverse biological effects of these isomers.
References
A Comparative Guide to the Efficacy of Catalysts in Aminobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminobenzoates, crucial intermediates in the pharmaceutical and materials science sectors, is highly dependent on the choice of catalytic system. The efficiency of the catalyst directly influences reaction yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of different catalytic methodologies for the synthesis of aminobenzoates, supported by experimental data to facilitate informed decision-making in catalyst selection and process optimization.
Comparison of Catalytic Performance
The following table summarizes the key performance indicators for three distinct catalytic systems employed in the synthesis of 4-aminobenzoic acid and its methyl ester.
| Catalytic System | Starting Material | Product | Catalyst | Key Reaction Conditions | Reaction Time | Yield (%) | Purity (%) |
| Palladium-Catalyzed Hydrogenation | 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid | 5% Pd/C | 60-70°C, 1-2 MPa H₂ | 2 hours | >95 | >99 |
| Raney Nickel-Catalyzed Hydrogenation | p-Nitrobenzoic Acid | 4-Aminobenzoic Acid | Raney Nickel | 100±2°C, 0.9±0.1 MPa H₂ | 4 hours | 97.2 | Not Specified |
| Metal-Free Acid Catalysis (Fischer Esterification) | 4-Aminobenzoic Acid | Methyl 4-Aminobenzoate | Conc. H₂SO₄ | Reflux in Methanol | 2 hours | ~64 | Not Specified |
| Copper-Catalyzed Amination | 2-Chlorobenzoic Acid | N-Aryl Anthranilic Acids | CuI (catalyst), various ligands | 85-120°C | 12-24 hours | up to 99 | Not Specified |
Experimental Protocols
Palladium-Catalyzed Hydrogenation of 4-Nitrobenzoic Acid
This protocol is adapted from a patented industrial process for the synthesis of 4-aminobenzoic acid.[1]
Materials:
-
4-Nitrobenzoic acid
-
Sodium hydroxide
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
Hydrogen gas
-
Concentrated hydrochloric acid
Procedure:
-
A solution of sodium 4-nitrobenzoate is prepared by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water (approximately 3 times the mass of the acid).
-
The solution and the 5% Pd/C catalyst are charged into a high-pressure autoclave.
-
The autoclave is purged with nitrogen and then with hydrogen.
-
The hydrogen pressure is adjusted to 1-2 MPa, and the temperature is raised to 60-70°C.
-
The reaction mixture is stirred for 2 hours, or until hydrogen uptake ceases.
-
After cooling and venting, the catalyst is recovered by filtration.
-
The resulting aqueous solution of sodium 4-aminobenzoate is acidified with concentrated hydrochloric acid to a pH of 3 to precipitate the product.
-
The white solid of 4-aminobenzoic acid is collected by filtration, washed, and dried.
Metal-Free Fischer Esterification of 4-Aminobenzoic Acid
This protocol describes a classic method for the synthesis of methyl 4-aminobenzoate.[2][3]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Methanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
Procedure:
-
4-Aminobenzoic acid is dissolved in a large excess of methanol in a round-bottom flask.
-
Concentrated sulfuric acid is carefully added dropwise as a catalyst.
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the reaction is neutralized by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.
-
The precipitated product, methyl 4-aminobenzoate, is collected by filtration.
-
The solid is washed with water and dried.
Copper-Catalyzed Amination of Chlorobenzoic Acids
This generalized protocol is based on the copper-catalyzed synthesis of N-aryl anthranilic acids, demonstrating a key C-N bond formation relevant to aminobenzoate synthesis.[4]
Materials:
-
Aryl halide (e.g., 2-chlorobenzoic acid)
-
Amine
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a diamine or amino acid)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling solvent (e.g., DMF or dioxane)
Procedure:
-
To a reaction vessel, the aryl halide, amine, base, CuI catalyst, and ligand are added.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The anhydrous, deoxygenated solvent is added.
-
The mixture is heated to the reaction temperature (typically 85-120°C) and stirred for 12-24 hours.
-
Reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Visualizing Synthetic Pathways
The following diagram illustrates the different catalytic routes to aminobenzoate derivatives.
Caption: Catalytic pathways for aminobenzoate synthesis.
References
A Comparative Guide to Analytical Method Validation for the Determination of Methyl 2-amino-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Methyl 2-amino-4-methylbenzoate, an aromatic amine with applications in various industries, is crucial for quality control, safety assessment, and research and development. This guide provides a comparative overview of principal analytical methodologies suitable for the determination of this compound. While specific validated methods for this exact compound are not extensively published, this document leverages experimental data and protocols from structurally similar aromatic amines and methyl esters, such as methyl anthranilate and other aniline derivatives, to provide a robust comparative framework. The principles and experimental details provided herein can be readily adapted for the development and validation of a specific analytical method for this compound.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely used for the analysis of aromatic amines due to their sensitivity, specificity, and accuracy.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of various analytical methods applied to the analysis of aromatic amines and related compounds. This data, compiled from multiple studies, offers a comparative baseline for method selection and development for this compound.
Table 1: Comparison of Chromatographic Methods for Aromatic Amine Analysis
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| GC-MS | Methyl Anthranilate in flavors | > 0.99 | 0.12 mg/kg[1] | 0.36 mg/kg[1] | < 5%[1] | 90.5% - 103.4%[1] |
| LC-MS/MS | 22 Primary Aromatic Amines | > 0.995[2] | < 10 µg/kg[2] | < 10 µg/kg[2] | Repeatability & Intermediate Precision Validated[2] | Trueness Validated[2] |
| HPLC-UV | Methyl Anthranilate in formulation | Not Reported | Not Reported | Not Reported | Not Reported | 97.3 ± 2.4%[3] |
Table 2: Spectrophotometric and Luminescence Methods for Methyl Anthranilate
| Analytical Method | Analyte | Dynamic Range | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) |
| UV-Spectroscopy | Methyl Anthranilate | 15 - 150 mg/L | Not Reported | 0.8 - 3.6% | 97.2 - 104.3%[4] |
| Time-Resolved Luminescence | Methyl Anthranilate | 19.7 nmol/L - 29.2 µmol/L[5] | 6.6 - 7.3 nmol/L[5] | < 3%[5] | 92.5 - 105.0%[5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for analytical method validation, a critical process to ensure the reliability and suitability of the chosen analytical method.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key analytical techniques, adapted from published methods for similar compounds. These protocols serve as a starting point for the development and validation of a method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like aromatic amines.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example for Methyl Anthranilate):
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at wavelengths such as 220, 248, and 336 nm, where methyl anthranilate shows significant absorbance.[3]
-
Injection Volume: 20 µL.[6]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare working standards by serial dilution to cover the desired concentration range (e.g., 10-120 µg/mL).[6]
-
Sample Solution: The sample preparation will depend on the matrix. For a liquid formulation, direct dilution with the mobile phase might be sufficient. For more complex matrices, an extraction step may be necessary. For instance, a microencapsulated formulation can be treated with 1% sulfuric acid in methanol, followed by sonication and centrifugation to extract the analyte.[3]
Validation Parameters to Evaluate:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) of >0.99 is generally considered acceptable.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 90-110%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should ideally be less than 5%.
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm).
Chromatographic Conditions (Example for Methyl Anthranilate):
-
Oven Temperature Program: A temperature gradient is typically used for optimal separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
MS Detection: Electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like methanol or acetone. Prepare working standards by serial dilution. An internal standard is often used for accurate quantification.[1]
-
Sample Solution: For solid or liquid samples, an extraction step is usually required. Ultrasonic extraction with a suitable solvent is a common technique. The extract is then filtered before injection.[1] Derivatization with reagents like heptafluorobutyric anhydride can be employed to improve the chromatographic properties of aromatic amines.[7]
Validation Parameters to Evaluate:
-
Specificity: The mass spectrum of the analyte provides high specificity.
-
Linearity: Establish a calibration curve using an internal standard method.
-
Accuracy: Evaluate through spike and recovery experiments.
-
Precision: Determine repeatability and intermediate precision.
-
LOD and LOQ: Can be determined based on the signal-to-noise ratio.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level analysis in complex matrices.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C8 or C18 column.
Chromatographic and MS Conditions (Example for Primary Aromatic Amines):
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.3 - 0.55 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for amines.[8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for the analyte.[8]
Sample Preparation:
-
Standard Solution: Prepare standard solutions in the mobile phase or a compatible solvent.
-
Sample Solution: Sample preparation often involves extraction from the matrix. For aqueous samples, liquid-liquid extraction at a basic pH or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[8]
Validation Parameters to Evaluate:
-
Specificity: Extremely high due to the use of MRM.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Assessed similarly to HPLC and GC-MS methods.
-
Matrix Effect: This is a critical parameter to evaluate in LC-MS/MS to ensure that components of the sample matrix do not interfere with the ionization of the analyte.[9]
The choice of the analytical method for the determination of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides excellent sensitivity and specificity, particularly for volatile analytes. LC-MS/MS is the method of choice for trace-level quantification in complex matrices due to its superior sensitivity and selectivity. Regardless of the chosen technique, a thorough method validation following established guidelines (e.g., ICH) is essential to ensure the generation of reliable and accurate data. The protocols and data presented in this guide provide a solid foundation for initiating the development and validation of an analytical method for this compound.
References
- 1. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 5. Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. benchchem.com [benchchem.com]
- 9. pmda.go.jp [pmda.go.jp]
Comparative Analysis of the Biological Cross-Reactivity of Methyl 2-amino-4-methylbenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Methyl 2-amino-4-methylbenzoate and its structural analogs. In the absence of direct cross-reactivity studies, this document focuses on structure-activity relationships (SAR), drawing upon experimental data from various studies to infer potential cross-reactivity and target specificity. The information is intended to support research and development efforts in designing novel therapeutic agents.
Structure-Activity Relationship and Biological Effects
Aminobenzoic acid derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and enzyme inhibitory effects. The position and nature of substituents on the benzene ring play a critical role in determining the potency and selectivity of these analogs.
Antimicrobial Activity
The primary mechanism of antimicrobial action for many p-aminobenzoic acid (PABA) analogs is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective antimicrobial agents. The structural similarity of these analogs to PABA allows them to act as competitive inhibitors.
Table 1: Comparative Antimicrobial Activity (MIC) of Aminobenzoic Acid Analogs
| Compound/Analog | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 4-(2-chlorobenzylidene)aminobenzoic acid | Staphylococcus aureus | 12.5 | [1] |
| 4-(3-chlorobenzylidene)aminobenzoic acid | Staphylococcus aureus | 25 | [1] |
| 4-(4-chlorobenzylidene)aminobenzoic acid | Staphylococcus aureus | 50 | [1] |
| 4-(2-hydroxybenzylidene)aminobenzoic acid | Staphylococcus aureus | 25 | [1] |
| 4-(3-hydroxybenzylidene)aminobenzoic acid | Staphylococcus aureus | 50 | [1] |
| 4-(4-hydroxybenzylidene)aminobenzoic acid | Staphylococcus aureus | 100 | [1] |
| Schiff bases of p-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | from 15.62 µM | [2] |
| Schiff bases of p-aminobenzoic acid | Broad-spectrum antifungal | from 7.81 µM | [2] |
Note: Data for this compound was not specifically found in the reviewed literature. The table presents data for structurally related aminobenzoic acid derivatives to illustrate structure-activity trends.
Enzyme Inhibition
Beyond antimicrobial activity, aminobenzoic acid derivatives have been explored as inhibitors of other enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are relevant targets in neurodegenerative diseases.
Table 2: Comparative Cholinesterase Inhibition (IC50) of Aminobenzoic Acid Analogs
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |
| Derivative 5b (unspecified structure) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [2] |
| Derivative 2c (unspecified structure) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [2] |
Note: The specific structures for derivatives 5b and 2c were not detailed in the source abstract. This data highlights the potential of the aminobenzoic acid scaffold for enzyme inhibition.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Test Compounds : Stock solutions of the aminobenzoic acid analogs are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and inoculum (growth control) and medium with the solvent (solvent control) are included.
-
Incubation : The plates are incubated at 37°C for 18-24 hours for bacteria.
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (Cholinesterase Inhibition)
A modified Ellman's method is commonly used to assess cholinesterase inhibition.
-
Reagent Preparation : Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine iodide), the test compound (aminobenzoic acid analog), and Ellman's reagent (DTNB).
-
Enzyme and Inhibitor Incubation : The enzyme solution is pre-incubated with various concentrations of the test compound for a specified period to allow for binding.
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate.
-
Detection : The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis : The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Visualizations
Caption: Workflow for Synthesis and Biological Evaluation of Analogs.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-4-methylbenzoate
This guide provides immediate, essential safety and logistical information for handling Methyl 2-amino-4-methylbenzoate (CAS No. 18595-17-0), tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 18595-17-0
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard statements associated with this chemical include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is harmful if it comes into contact with the skin, is inhaled, or is swallowed.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately remove any clothing contaminated by the product.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be necessary under certain conditions. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[1]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a cool, dry, and well-ventilated place.[1]
-
Security: Store in a locked-up area.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a poison center or doctor immediately. Do not induce vomiting. |
Spill and Disposal Management
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Use a dry clean-up procedure and avoid generating dust. Absorb with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.
-
Decontamination: Wash the spill area thoroughly.
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
